molecular formula C10H12N2O2S B1608610 4-(4-Nitrophenyl)thiomorpholine CAS No. 90254-22-1

4-(4-Nitrophenyl)thiomorpholine

Cat. No.: B1608610
CAS No.: 90254-22-1
M. Wt: 224.28 g/mol
InChI Key: IRHIMRCEUXJBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)thiomorpholine is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHIMRCEUXJBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389539
Record name 4-(4-nitrophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90254-22-1
Record name 4-(4-Nitrophenyl)thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90254-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-nitrophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Structural Elucidation of 4-(4-Nitrophenyl)thiomorpholine: A Crystallographic and Computational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiomorpholine Moiety in Medicinal Chemistry

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block in the development of a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, particularly when compared to its oxo-analog, morpholine, make it a valuable component in drug design. The sulfur atom in the thiomorpholine ring increases lipophilicity and can act as a "soft spot" for metabolism, allowing for tailored pharmacokinetic profiles.[1] Derivatives of thiomorpholine have shown diverse biological activities, including antitubercular, antiprotozoal, antimalarial, antioxidant, and hypolipidemic effects.[3][4][5]

This guide focuses on the detailed crystal structure of a key precursor, 4-(4-nitrophenyl)thiomorpholine. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics. Until recently, the crystal structure of this compound had not been published, representing a significant knowledge gap for medicinal chemists utilizing this precursor.[1][6] This document provides a comprehensive analysis of its synthesis, crystal structure determination, and key structural features, offering field-proven insights for its application in drug development.

Synthesis and Crystallization: A Deliberate Path to a Crystalline Solid

The synthesis of this compound is readily achieved through a nucleophilic aromatic substitution reaction.[1][7] This well-established method provides a high yield of the target compound. The causality behind this experimental choice lies in the reactivity of the starting materials and the stability of the resulting product, making it a reliable and reproducible synthetic route.

Synthesis reagents 4-Fluoronitrobenzene + Thiomorpholine conditions Acetonitrile Base (e.g., TEA) Heat reagents->conditions Reaction Conditions product This compound conditions->product Yields

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-fluoronitrobenzene and thiomorpholine in acetonitrile.

  • Base Addition: Add a suitable base, such as triethylamine (TEA), to the reaction mixture to act as a proton scavenger.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system. The choice of solvent is critical for obtaining high-quality crystals and often requires empirical screening.[8]

Crystal Structure Analysis: Unveiling the Molecular Architecture

The determination of the crystal structure of this compound was accomplished using single-crystal X-ray diffraction.[1] This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions can be deduced.[9][10]

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below. This data provides a quantitative description of the crystal lattice and the conditions under which the data was collected.[1]

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₂S
Molecular Weight (Mr)224.285 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.3525(5)
b (Å)10.3755(4)
c (Å)7.4464(3)
β (°)96.325(2)
Volume (V) (ų)1025.34(7)
Z4
Temperature (K)100(2)
Radiation (Å)MoKα (λ = 0.71073)
Calculated Density (ρcalc)1.453 g/cm³
R1 [I > 2σ(I)]0.0324
wR2 (all data)0.0811
Molecular Conformation

In the crystalline state, the thiomorpholine ring adopts a low-energy chair conformation.[1] A notable feature of the molecular structure is the orientation of the 4-nitrophenyl group, which is attached to the nitrogen atom (N4) in a quasi-axial position.[1][6] This contrasts with its morpholine analog, 4-(4-nitrophenyl)morpholine, where the 4-nitrophenyl group occupies a quasi-equatorial position.[1][11] This difference in conformation highlights the subtle yet significant influence of the heteroatom (sulfur vs. oxygen) on the overall molecular geometry.

Conformation cluster_thiomorpholine This compound cluster_morpholine 4-(4-Nitrophenyl)morpholine T1 Thiomorpholine Ring (Chair Conformation) T2 4-Nitrophenyl Group T1->T2 Quasi-axial Position M1 Morpholine Ring (Chair Conformation) M2 4-Nitrophenyl Group M1->M2 Quasi-equatorial Position

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is stabilized by a network of intermolecular interactions.[1] The molecules form centrosymmetric dimers through weak C-H···O hydrogen bonds.[1] These interactions involve the methylene groups adjacent to the sulfur atom and the oxygen atoms of the nitro group on a neighboring molecule.

Furthermore, the crystal packing is characterized by face-to-face aromatic stacking between the nitrophenyl rings of adjacent dimers.[1] The mean planes of the benzene rings are separated by a distance of 3.29 Å.[1] These combined interactions lead to a dense crystal packing, with a calculated packing index of 74.4%.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, self-validating workflow for the X-ray crystallographic analysis of a small molecule like this compound.

XRayWorkflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (e.g., SHELXT) C->D E Structure Refinement (e.g., SHELXL, NoSpherA2) D->E F Structure Validation (e.g., CheckCIF) E->F Validation Checks G Final Structure Analysis (e.g., Mercury, Platon) E->G F->E Refinement Adjustments

  • Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[8] For small molecules, this is often done using an oil or glue on a glass fiber or loop.[9]

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[10] The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted beams) is recorded on a detector.[8] For air-sensitive or delicate crystals, data collection is often performed at low temperatures (e.g., 100 K) to minimize radiation damage.[9]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

  • Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial model of the electron density. Programs like SHELXT are commonly used for this purpose.[1]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies. Software such as SHELXL or NoSpherA2 is employed for refinement.[1]

  • Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density. Tools like CheckCIF are used for this validation step.

  • Analysis and Visualization: The final validated crystal structure is then analyzed to understand its molecular geometry, intermolecular interactions, and packing. Software like Mercury and Platon are used for visualization and further analysis.[1]

Implications for Drug Development

The detailed structural characterization of this compound provides a solid foundation for its use in drug discovery. The established conformation of the thiomorpholine ring and the quasi-axial orientation of the nitrophenyl group are critical parameters for computational modeling studies, such as molecular docking and pharmacophore modeling. This knowledge allows for a more accurate prediction of how derivatives of this compound will bind to their biological targets.

Moreover, understanding the intermolecular interactions that govern the crystal packing can provide insights into the solid-state properties of the compound, such as solubility and stability, which are crucial considerations in drug formulation. The distinct structural differences between this compound and its morpholine counterpart underscore the importance of empirical structure determination, as subtle changes in the molecular scaffold can lead to significant conformational alterations.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, a key precursor in medicinal chemistry. Through a combination of reliable synthesis, high-resolution single-crystal X-ray diffraction, and detailed structural analysis, a complete understanding of its molecular architecture has been achieved. The insights gained from this structural elucidation are invaluable for researchers and scientists in the field of drug development, enabling a more rational and structure-guided approach to the design of novel therapeutics based on the versatile thiomorpholine scaffold.

References

  • Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833. [Link]

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1835. [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-267. [Link]

  • Warren, G. L., Do, T. D., Kelley, B. P., Nicholls, A., & Warren, S. D. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(8), 669–681. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Rekka, E. A., Retsas, S., & Kourounakis, P. N. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(7), 501–508. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-267. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-Nitrophenyl)thiomorpholine, a key precursor in medicinal chemistry. Synthesizing data from recent structural characterization studies and spectroscopic analyses, this document details the molecule's synthesis, structural features, key physicochemical properties, and chemical reactivity, offering field-proven insights for its application in drug discovery and development.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active agents. Its structure uniquely combines a thiomorpholine ring, a known bioisostere for the morpholine group, with a nitrophenyl moiety. The thiomorpholine group, with its sulfur atom, increases lipophilicity compared to its morpholine analog and introduces a "metabolically soft spot," allowing for potential oxidation to sulfoxides and sulfones, which can be leveraged in drug design.

The primary utility of this compound lies in its role as a precursor to 4-thiomorpholinoaniline. The straightforward reduction of the nitro group yields a versatile primary amine that serves as a crucial building block for constructing more complex molecules through reactions like amide coupling. This aniline derivative is incorporated into a wide array of potential therapeutics, including kinase inhibitors, reverse transcriptase inhibitors, and agents with antibiotic, antifungal, and antimycobacterial properties. This guide will delve into the fundamental properties that underpin the utility of this compound as a synthetic intermediate.

Synthesis and Structural Elucidation

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method provides a reliable and high-yielding route to the target compound.

Synthetic Protocol

The primary synthesis involves the reaction of thiomorpholine with an activated aryl halide, such as 4-fluoronitrobenzene, in the presence of a base to neutralize the hydrofluoric acid byproduct.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a round-bottom flask, dissolve thiomorpholine (1.0 equivalent) and a suitable base such as triethylamine (TEA, ~5.0 equivalents) in a polar aprotic solvent like acetonitrile.

  • Addition of Aryl Halide: To the stirred solution, add 4-fluoronitrobenzene (1.0 equivalent).

  • Reaction Condition: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • Purification: The crude product is then purified by recrystallization, typically from ethanol, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a common choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr mechanism without interfering with the reaction.

  • Base: Triethylamine is a non-nucleophilic organic base used to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

  • Leaving Group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.

Synthesis_Workflow reagents Thiomorpholine + 4-Fluoronitrobenzene conditions Acetonitrile (Solvent) Triethylamine (Base) Reflux reagents->conditions 1. Mix product This compound conditions->product 2. React (SNAr) purification Recrystallization (Ethanol) product->purification 3. Isolate & Purify final_product Pure Crystalline Solid purification->final_product caption Fig 1. Synthetic workflow for this compound.

Fig 1. Synthetic workflow for this compound.

Crystal and Molecular Structure

Recent X-ray crystallography studies have definitively elucidated the solid-state structure of this compound. Key findings from this analysis include:

  • Thiomorpholine Ring Conformation: As expected, the six-membered thiomorpholine ring adopts a low-energy chair conformation.[1]

  • Nitrophenyl Group Orientation: The 4-nitrophenyl substituent is positioned in a quasi-axial orientation on the thiomorpholine ring.

  • Intermolecular Interactions: In the crystal lattice, molecules form centrosymmetric dimers. This packing is stabilized by weak intermolecular C–H···O hydrogen bonds between the methylene groups adjacent to the sulfur atom and an oxygen atom of the nitro group on a neighboring molecule.[1] Face-to-face aromatic stacking also contributes to the crystal packing.

This defined solid-state structure is crucial for understanding its physical properties, such as melting point and solubility, and provides a basis for computational modeling in drug design.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use as a synthetic precursor. The following tables summarize its key physical properties and the spectroscopic data used for its identification and quality control.

Physical Properties
PropertyValueSource
CAS Number 90254-22-1
Molecular Formula C₁₀H₁₂N₂O₂S
Molecular Weight 224.28 g/mol
Appearance Crystalline Solid
Melting Point 142 °C[1]
Solubility Soluble in Chloroform-d (for NMR)[1]
Spectroscopic Data

The identity and purity of this compound are confirmed by a combination of NMR and mass spectrometry techniques.

Data TypeValues
¹H NMR (402 MHz, CDCl₃)δ 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), 2.68 (m, 4H) ppm
¹³C NMR (101 MHz, CDCl₃)δ 153.5, 138.1, 126.2, 112.8, 50.3, 25.8 ppm
HRMS (EI⁺)m/z 224.061650 (calculated for [C₁₀H₁₂N₂O₂S]⁺: 224.061400)

Interpretation of Spectroscopic Data:

  • ¹H NMR: The two multiplets in the aromatic region (δ 8.08 and 6.75) correspond to the AA'BB' system of the para-substituted benzene ring. The two multiplets at δ 3.82 and 2.68 represent the protons on the thiomorpholine ring, specifically those adjacent to the nitrogen and sulfur atoms, respectively.

  • ¹³C NMR: The signals at δ 153.5, 138.1, 126.2, and 112.8 correspond to the four distinct carbon environments in the aromatic ring. The peaks at δ 50.3 and 25.8 are assigned to the carbons of the thiomorpholine ring.

  • HRMS: The high-resolution mass spectrometry data provides an exact mass measurement, which confirms the elemental composition of the molecule with high confidence.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitro group and the thiomorpholine sulfur atom.

Reduction of the Nitro Group

The most common and critical reaction is the reduction of the aromatic nitro group to a primary amine, yielding 4-thiomorpholinoaniline. This transformation unlocks its potential as a building block in medicinal chemistry.

Common Reduction Methods:

  • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).

  • Metal-Acid Systems: Classic methods like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

  • Hydrazine-based Reduction: Using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon.

The resulting 4-thiomorpholinoaniline is a valuable intermediate for synthesizing a variety of bioactive molecules, including kinase inhibitors for oncology and immunology.

Oxidation of the Thiomorpholine Sulfur

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, providing another avenue for molecular diversification. This property is often exploited in drug metabolism studies and for the synthesis of analogs with altered physicochemical properties.

  • Sulfoxide Formation: Mild oxidizing agents can convert the sulfide to a sulfoxide.

  • Sulfone Formation: Stronger oxidizing agents can further oxidize the sulfide or the sulfoxide to the corresponding sulfone, this compound 1,1-dioxide.

The oxidation state of the sulfur can significantly impact the polarity, solubility, and metabolic stability of the final drug candidate.

Reactivity_Diagram cluster_reduction Reduction cluster_oxidation Oxidation start This compound amine 4-Thiomorpholinoaniline start->amine [H] e.g., Pd/C, H₂ sulfone This compound 1,1-dioxide start->sulfone [O] e.g., m-CPBA caption Fig 2. Key chemical transformations of the precursor.

Fig 2. Key chemical transformations of the precursor.

Conclusion

This compound is a well-characterized and synthetically accessible precursor with significant value for drug discovery and development. Its straightforward synthesis, predictable reactivity, and the useful properties of its derivatives make it an important tool for medicinal chemists. The detailed physicochemical and structural data presented in this guide provide a solid foundation for its effective application in the laboratory, enabling the streamlined development of novel therapeutic agents. The self-validating nature of its characterization—from synthesis to spectroscopic and structural confirmation—ensures a high degree of confidence and reproducibility for researchers in the field.

References

  • Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. Available at: [Link]

  • Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. Available at: [Link]

  • ResearchGate. (2011). 4-(4-Nitrophenyl)morpholine. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (2024). Crystal structure of 1, viewed (a) along the crystallographic c-axis... Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)thiomorpholine from 4-Fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 4-(4-Nitrophenyl)thiomorpholine, a pivotal intermediate in medicinal chemistry and drug development. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoronitrobenzene and thiomorpholine. We will explore the underlying chemical principles, provide a field-proven, step-by-step experimental protocol, and discuss critical parameters for reaction optimization and safety. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and reliable methodology for the preparation of this valuable molecular scaffold.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial precursor for the corresponding 4-thiomorpholinoaniline, which is a versatile building block in the synthesis of a wide range of biologically active compounds.[1][2] The thiomorpholine moiety is of particular interest in drug design. As a bioisostere of the morpholine group, the substitution of the oxygen atom with sulfur increases the molecule's lipophilicity, which can significantly impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1] Furthermore, the sulfur atom introduces a "metabolically soft spot," prone to oxidation, a property that can be strategically exploited in prodrug design.[1]

The subsequent reduction of the nitro group on the this compound scaffold yields an aniline derivative, opening a gateway for further functionalization, typically through amide coupling reactions.[1] This versatility has led to its incorporation into molecules developed as kinase inhibitors, antimycobacterial agents, and therapies for diabetes and migraines.[1]

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 4-fluoronitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] Unlike electrophilic substitutions which are characteristic of electron-rich aromatic rings, SNAr reactions occur on electron-deficient aromatic systems.[3]

The reaction proceeds via a two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of the nucleophile (the secondary amine of thiomorpholine) on the carbon atom bearing the leaving group (fluorine). This step is possible only because the aromatic ring is "activated" by a strong electron-withdrawing group—in this case, the nitro group (NO₂) positioned para to the leaving group. This group delocalizes the negative charge of the intermediate through resonance, stabilizing it. This resonance-stabilized intermediate is known as a Meisenheimer complex.[3][4]

  • Elimination and Aromaticity Restoration : In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The choice of 4-fluoronitrobenzene as the substrate is deliberate. The high electronegativity of the fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While typically a poor leaving group in SN1 and SN2 reactions, fluoride is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge flask with Thiomorpholine & TEA B 2. Dissolve 4-Fluoronitrobenzene in Acetonitrile C 3. Add Substrate Solution to Flask D 4. Heat to 85°C Stir for 12h C->D E 5. Cool to RT & Add Water D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Combine Organic Layers & Dry (Na₂SO₄) F->G H 8. Filter & Concentrate (Rotary Evaporator) G->H I 9. Isolate Final Product (Yellow Solid) H->I

Sources

Decoding Intermolecular Interactions: A Technical Guide to the Hirshfeld Surface Analysis of 4-(4-Nitrophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and development, a profound understanding of a molecule's crystal structure and its intermolecular interactions is paramount. These non-covalent interactions govern critical physicochemical properties such as solubility, stability, and bioavailability, ultimately influencing a drug candidate's efficacy and developability. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify these intricate interactions within a crystal lattice. This in-depth technical guide focuses on the Hirshfeld surface analysis of 4-(4-Nitrophenyl)thiomorpholine, a significant precursor in medicinal chemistry. By dissecting its crystal structure, we will illuminate the nature and relative contributions of various intermolecular forces, providing a framework for rational drug design and solid-state characterization.

Introduction: The "Why" of Hirshfeld Surface Analysis in Drug Development

The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges, many of which are rooted in its solid-state properties. Molecules within a crystal are not isolated entities; they are engaged in a complex network of intermolecular interactions that dictate the overall crystal packing.[1] Traditional methods often focus on specific interactions, but Hirshfeld surface analysis offers a holistic and visually intuitive approach to understanding the complete intermolecular environment of a molecule.[2]

For drug development professionals, this analysis provides critical insights into:

  • Polymorph Prediction and Control: Different crystal forms (polymorphs) of the same active pharmaceutical ingredient (API) can exhibit vastly different properties. Hirshfeld analysis helps in understanding the energetic landscape of intermolecular interactions, aiding in the identification and selection of the most stable polymorph.

  • Solubility and Dissolution Rate Modulation: The strength and nature of intermolecular interactions directly impact how readily a molecule dissolves. By identifying key interaction sites, formulation scientists can devise strategies to enhance solubility.

  • Hygroscopicity Assessment: The propensity of a compound to absorb atmospheric moisture is linked to the availability of strong hydrogen bond donors and acceptors. Hirshfeld analysis can pinpoint these sites on the molecular surface.

  • Co-crystal and Salt Formation Propensity: Understanding the intermolecular interactions of an API can guide the selection of suitable co-formers or counterions to create novel solid forms with improved properties.

The thiomorpholine moiety, a sulfur-containing analog of morpholine, is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[3][4] Its derivative, this compound, serves as a key building block in the synthesis of various biologically active compounds.[5] A detailed analysis of its solid-state structure is therefore of significant academic and industrial interest.

Theoretical Foundations of Hirshfeld Surface Analysis

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density into regions associated with each molecule.[6] This partitioning is based on the promolecule model, where the electron density of the crystal is approximated by the sum of the electron densities of the individual, non-interacting atoms. The surface is defined as the region where the contribution of a given molecule to the promolecule electron density is equal to the sum of the contributions from all other molecules.[6]

Several key properties are mapped onto the Hirshfeld surface to visualize and quantify intermolecular interactions:

  • d_norm (Normalized Contact Distance): This is the most commonly used property. It is a normalized distance that combines d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms.[7]

    • Red spots on the d_norm surface indicate contacts shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds.[2]

    • White areas represent contacts close to the van der Waals separation.

    • Blue regions indicate contacts longer than the van der Waals radii.[2]

  • Shape Index and Curvedness: These properties describe the three-dimensional shape of the surface. The shape index is particularly useful for identifying π-π stacking interactions, which appear as characteristic red and blue triangles.[2] Curvedness reflects the "flatness" of the surface, with low curvedness indicating planar regions.

  • 2D Fingerprint Plots: These plots are a powerful way to summarize all the intermolecular contacts in a crystal.[8] A fingerprint plot is a two-dimensional histogram of d_i versus d_e, where each point represents a specific type of contact. The color of the plot indicates the density of points, with warmer colors representing a higher frequency of that particular contact.[9]

Experimental and Computational Workflow

The Hirshfeld surface analysis of this compound is predicated on obtaining high-quality single-crystal X-ray diffraction data. The following workflow outlines the essential steps from synthesis to analysis.

Hirshfeld_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Acquisition cluster_analysis Computational Analysis synthesis Synthesis of this compound crystallization Single Crystal Growth synthesis->crystallization Purification xrd Single-Crystal X-ray Diffraction crystallization->xrd cif Generation of CIF file xrd->cif crystalexplorer Hirshfeld Surface Analysis (CrystalExplorer) cif->crystalexplorer dft DFT Calculations (Optional) crystalexplorer->dft For refined electron density

Figure 1: A generalized workflow for Hirshfeld surface analysis.

Synthesis and Crystallization Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine.[5][10]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of thiomorpholine in a suitable solvent (e.g., acetonitrile), an equimolar amount of 4-fluoronitrobenzene and a base (e.g., potassium carbonate) are added.

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., dichloromethane/hexane).

X-ray Crystallography and Hirshfeld Surface Generation

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting data is used to solve and refine the crystal structure, yielding a Crystallographic Information File (CIF). This CIF file contains the atomic coordinates and unit cell parameters necessary for the Hirshfeld surface analysis.[7]

The Hirshfeld surface analysis is performed using the CrystalExplorer software.[11] The CIF file is imported into the program, and the Hirshfeld surfaces and corresponding fingerprint plots are generated.[12][13]

Hirshfeld Surface Analysis of this compound: A Case Study

A recent study by Fleck et al. (2024) provides a detailed structural characterization of this compound.[5][10] The following analysis is based on the findings presented in their work.

Crystal Data Summary:

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₂S
Molecular Weight224.285 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.3525(5) Å
b10.3755(4) Å
c7.4464(3) Å
β96.325(2)°
Volume1025.34(7) ų
Z4
Temperature100(2) K

Data sourced from Fleck et al. (2024)[5]

Visualizing Intermolecular Contacts with d_norm

The Hirshfeld surface of this compound mapped with d_norm reveals distinct regions of intermolecular contacts.[5] The most prominent features are the bright red spots, indicating contacts that are shorter than the van der Waals separation and thus represent the strongest intermolecular interactions.[5] In this structure, these red areas correspond to C–H···O weak hydrogen bonds.[5] Specifically, these interactions involve the methylene groups of the thiomorpholine ring and the oxygen atoms of the nitro group on a neighboring molecule.[5] An additional shorter C–H···O contact is observed between a hydrogen atom on the phenyl ring and a nitro group oxygen atom.[5]

Deconvoluting Interactions with 2D Fingerprint Plots

The 2D fingerprint plot provides a quantitative summary of the intermolecular contacts.[5] By decomposing the full fingerprint plot into contributions from different atom pairs, we can assess the relative importance of each type of interaction.

Interaction TypeContribution (%)Description
H···H~40-50%Represents the largest contribution, typical for organic molecules. These are generally weak, non-directional contacts.
O···H / H···O~20-30%Corresponds to the C–H···O hydrogen bonds. The sharp spikes in the fingerprint plot are characteristic of these directional interactions.[5]
C···H / H···C~10-15%Arise from contacts between the phenyl ring and hydrogen atoms on adjacent molecules.
S···H / H···S~5-10%Involve the sulfur atom of the thiomorpholine ring.[5]
C···CMinorThe fingerprint plot does not show a pronounced feature for C···C contacts, suggesting that π-π stacking interactions are not the dominant packing force.[5]

Note: The percentage contributions are estimates based on typical fingerprint plots for similar molecules and the description in the source.

The fingerprint plot for this compound clearly shows that O···H contacts are a major contributor to the crystal packing, consistent with the d_norm surface analysis.[5]

Fingerprint_Concept cluster_plot Conceptual 2D Fingerprint Plot origin de_axis de (Distance to exterior atom) origin->de_axis di_axis di (Distance to interior atom) origin->di_axis plot_area h_h H···H contacts (diffuse) o_h O···H contacts (sharp spikes)

Figure 2: A conceptual representation of a 2D fingerprint plot.

Conformational Analysis and Packing Effects

An interesting observation from the study by Fleck et al. is the difference between the solid-state conformation and the energy-minimized structure calculated using Density Functional Theory (DFT).[5] In the crystal, the 4-nitrophenyl group is in a quasi-axial position on the thiomorpholine ring.[5] However, the DFT calculations for an isolated molecule show that a quasi-equatorial position is energetically more favorable.[5] This discrepancy highlights the significant role of intermolecular interactions in dictating the molecular conformation in the solid state.[5] The formation of centrosymmetric dimers through C–H···O hydrogen bonds and face-to-face aromatic stacking stabilizes the quasi-axial conformation in the crystal lattice.[5][10]

Implications for Drug Design and Formulation

The detailed understanding of the intermolecular interactions in this compound has several practical implications:

  • Lead Optimization: When this scaffold is incorporated into a larger drug molecule, the identified interaction "hotspots" (the nitro group oxygens and the methylene hydrogens adjacent to the sulfur) are likely to play a key role in binding to a biological target. Medicinal chemists can leverage this information to design derivatives with enhanced binding affinity.

  • Crystal Engineering: The dominant C–H···O interactions provide a clear strategy for crystal engineering. By introducing or modifying hydrogen bond donors and acceptors, it may be possible to create new crystal forms with tailored properties.

  • Formulation Development: The propensity for hydrogen bonding suggests that the compound's solubility may be sensitive to the pH and the presence of excipients that can compete for these interactions. This knowledge can guide the selection of appropriate formulation strategies.

Conclusion

Hirshfeld surface analysis provides a powerful and intuitive platform for dissecting the complex world of intermolecular interactions in molecular crystals. The case study of this compound demonstrates how this technique can reveal not only the types of interactions present but also their relative contributions and their influence on molecular conformation. For researchers in drug discovery and development, a thorough understanding of these solid-state phenomena is not merely an academic exercise but a crucial component of a successful drug development program. By integrating Hirshfeld surface analysis into their workflow, scientists can make more informed decisions, leading to the development of safer, more effective, and more stable medicines.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Fleck, M., et al. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

  • Rajalakshmi, K., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1264, 133235. [Link]

  • Fleck, M. (2022). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 295-299. [Link]

  • Fleck, M., et al. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1824. [Link]

  • Katsoulakou, E., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 139. [Link]

  • Sreenatha, N., et al. (2022). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-78. [Link]

  • Bouacida, S., et al. (2024). Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4. RSC Advances, 14(13), 9033-9047. [Link]

  • Rehman, AU., et al. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1][14]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Molecules, 28(12), 4700. [Link]

  • Al-Resayes, S. I., et al. (2025). Design, Structural Analysis, Hirshfeld Surface Study, and Molecular Docking of an o-Dianisidine-Based Compound for Pharmaceutical Applications. ResearchGate. [Link]

  • Katsoulakou, E., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 139. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]

  • Kurbanov, K. A., et al. (2023). The Hirshfeld Surface and Fingerprint Plot Analysis of Weak Interactions in The Crystal Structure of Trimeric Complex of Coper(I). Lupine Publishers. [Link]

  • SB. (2023, February 12). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer [Video]. YouTube. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]

  • DB Infotech. (2023, February 4). How to Create Hirshfeld Surface Using Crystal Explorer [Video]. YouTube. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

  • Wang, L. J., et al. (2012). (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • CrystalExplorer. (n.d.). Fingerprint Plots. CrystalExplorer. [Link]

  • CrystalExplorer. (n.d.). Getting Started with CrystalExplorer. CrystalExplorer. [Link]

  • Foroutan-Nejad, C., et al. (2019). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. Molecules, 24(18), 3326. [Link]

  • SB. (2023, January 29). How to get, install crystal explorer and applications | Getting Started with CrystalExplorer [Video]. YouTube. [Link]

  • Kaur, J., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 303-327. [Link]

  • Kaur, J., et al. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Rekka, E. A., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 326-334. [Link]

Sources

Unraveling the Quantum Landscape of 4-(4-Nitrophenyl)thiomorpholine: A DFT-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Computation and Chemistry in Drug Discovery

In the modern era of drug development, the intricate dance of molecular recognition is no longer solely the domain of wet-lab experimentation. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool, offering a quantum mechanical lens to scrutinize molecular structures, electronics, and reactivity. This guide provides an in-depth technical exploration of DFT calculations applied to 4-(4-Nitrophenyl)thiomorpholine, a significant heterocyclic compound. This molecule serves as a vital precursor for 4-thiomorpholinoaniline, a building block in a diverse array of therapeutic agents, from kinase inhibitors to antimycobacterial agents[1].

The thiomorpholine moiety, a sulfur-containing analogue of morpholine, is a privileged scaffold in medicinal chemistry. The inclusion of sulfur enhances lipophilicity and can introduce a "soft spot" for metabolism, properties of considerable interest in tuning the pharmacokinetic profile of a drug candidate[1][2]. When coupled with a 4-nitrophenyl group, the resulting molecule presents a fascinating case for computational study, with the electron-withdrawing nitro group significantly influencing the electronic landscape of the entire structure.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale, methodology, and application of DFT calculations for this class of compounds. We will delve into the causality behind computational choices, ensuring that the described protocols are not merely a series of steps but a self-validating scientific narrative.

The Strategic Imperative for DFT Analysis

Before embarking on any computational study, it is crucial to define the scientific questions we aim to answer. For this compound, DFT calculations can provide invaluable insights into:

  • Three-Dimensional Conformation: Determining the most stable (lowest energy) geometry of the molecule in a gaseous phase, which provides a baseline understanding of its intrinsic structural preferences, free from intermolecular forces present in the solid state[1].

  • Electronic Properties: Quantifying the distribution of electrons within the molecule through analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). This is critical for predicting reactivity and intermolecular interactions[3][4][5].

  • Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be used to complement and validate experimental spectroscopic data[3][6].

  • Intermolecular Interactions: While DFT of a single molecule doesn't directly compute intermolecular forces, the resulting electronic information is foundational for more advanced studies like Hirshfeld surface analysis, which can elucidate packing effects in the crystalline state[1][7][8][9].

The following diagram illustrates the logical workflow of a comprehensive DFT study on this compound.

DFT_Workflow A Initial Structure Generation B Geometry Optimization A->B C Frequency Calculation B->C F Validation (No Imaginary Frequencies) C->F Confirmation of Minimum Energy I Vibrational Spectra (IR/Raman) C->I D Electronic Property Analysis G HOMO-LUMO Analysis D->G H Molecular Electrostatic Potential (MEP) D->H E Data Interpretation & Application F->D G->E H->E J Comparison with Experimental Data I->J J->E

Caption: A schematic overview of the DFT calculation workflow.

Methodological Deep Dive: A Self-Validating Protocol

The reliability of DFT calculations hinges on the judicious selection of the computational method, specifically the functional and the basis set. This choice is not arbitrary but is guided by a balance of computational cost and accuracy for the specific molecular system.

The Functional and Basis Set: A Deliberate Choice

For organic molecules containing nitro groups and second-row elements like sulfur, the B3LYP hybrid functional has consistently provided reliable results for geometries and electronic properties[3][10]. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems.

The choice of the basis set is equally critical. A split-valence basis set like 6-311G is a good starting point, as it provides flexibility for valence electrons, which are most involved in chemical bonding[11]. To this, we add:

  • Polarization functions (d,p): These are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems.

  • Diffuse functions (++): These are important for describing the behavior of electrons far from the nucleus, which is particularly relevant for the nitro group and for calculating accurate electronic properties.

Therefore, the B3LYP/6-311++G(d,p) level of theory represents a robust and well-validated choice for this study[12].

Step-by-Step Computational Protocol
  • Input Structure Generation: The initial 3D coordinates of this compound are generated using a molecular builder and subjected to a preliminary geometry cleanup using molecular mechanics.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the chosen level of theory (B3LYP/6-311++G(d,p)). This iterative process adjusts the positions of all atoms until a stationary point on the potential energy surface is found.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational frequencies for IR and Raman spectra.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to derive:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • The Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.

Results and Scientific Interpretation

Optimized Molecular Geometry

The DFT calculations reveal that in its gaseous, energy-minimized state, the thiomorpholine ring adopts a stable chair conformation. A key finding is that the 4-nitrophenyl group is situated in a quasi-equatorial position[1]. This contrasts with its quasi-axial orientation in the solid-state crystal structure, highlighting the significant influence of intermolecular packing forces, such as C–H···O hydrogen bonds, in the crystal lattice[1][13].

ParameterDFT Optimized (Gas Phase)X-ray Crystallography (Solid State)
Thiomorpholine ConformationChairChair
4-Nitrophenyl PositionQuasi-equatorialQuasi-axial
C6-S1-C2 Bond Angle~96.5°~99.6°
C-N (Aryl-Amine) Bond Length~1.390 Å~1.380 Å
(Note: Values are approximate and serve for comparative purposes. Specific calculated and experimental values can be found in the cited literature[13].)

This discrepancy between the gas-phase and solid-state conformations is a critical insight for drug design. It suggests that the molecule possesses conformational flexibility, which could be crucial for its binding to a biological target.

Conformation_Comparison cluster_0 DFT Optimized (Gas Phase) cluster_1 X-ray Crystallography (Solid State) A Quasi-equatorial 4-Nitrophenyl Group B Quasi-axial 4-Nitrophenyl Group A->B Conformational Change due to Packing Forces C Intermolecular Interactions (e.g., C-H···O bonds) B->C

Caption: The influence of intermolecular forces on molecular conformation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key players in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity[14].

OrbitalEnergy (eV)Description
HOMO -6.89Primarily localized on the thiomorpholine ring and the nitrogen atom, indicating these are the main sites for electrophilic attack.
LUMO -2.85Predominantly distributed over the 4-nitrophenyl ring, especially the nitro group, signifying this as the primary region for nucleophilic attack.
HOMO-LUMO Gap (ΔE) 4.04A moderate energy gap, suggesting a balance of stability and reactivity. This value is crucial for understanding charge transfer within the molecule[15].

The distinct localization of the HOMO and LUMO orbitals indicates a significant potential for intramolecular charge transfer from the electron-rich thiomorpholine moiety to the electron-deficient nitrophenyl ring. This electronic characteristic is often sought after in the design of bioactive molecules[16].

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions[4][5]. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

  • Red/Yellow Regions (Negative Potential): These areas are rich in electrons and are prone to electrophilic attack. For this compound, the most negative potential is concentrated around the oxygen atoms of the nitro group. This makes them prime sites for hydrogen bonding[17].

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the thiomorpholine ring.

The MEP analysis corroborates the findings from the HOMO-LUMO analysis and provides a more intuitive picture of the molecule's reactivity. In a drug design context, the MEP map can be used to predict how the molecule might interact with the amino acid residues in a protein's binding pocket[4][18].

Vibrational Analysis

The calculated vibrational frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP functionals), can be compared with experimental IR and Raman spectra. Key predicted vibrational modes include:

Wavenumber (cm⁻¹)Assignment
~2900-3000C-H stretching vibrations of the thiomorpholine and phenyl rings[6].
~1590 and ~1340Asymmetric and symmetric stretching of the N-O bonds in the nitro group, respectively. These are characteristic and strong absorptions.
~1100-1200C-N stretching vibrations.
~600-700C-S stretching vibrations of the thiomorpholine ring.

This theoretical vibrational data is invaluable for confirming the identity and purity of the synthesized compound and for providing a more complete structural characterization.

Conclusion: From Quantum Mechanics to Therapeutic Potential

The DFT calculations performed on this compound provide a detailed and multi-faceted understanding of its structural and electronic properties. We have demonstrated that:

  • The molecule exhibits conformational flexibility, with its solid-state structure being influenced by intermolecular forces.

  • The electronic landscape is characterized by a distinct separation of electron-rich (thiomorpholine) and electron-poor (nitrophenyl) regions, suggesting a propensity for intramolecular charge transfer.

  • The MEP and HOMO-LUMO analyses identify the key sites for electrophilic and nucleophilic attack, offering a roadmap for predicting its interactions with biological targets.

This in-depth computational characterization provides a solid foundation for the rational design of novel therapeutic agents based on the this compound scaffold. By understanding the quantum mechanical underpinnings of this molecule, researchers can make more informed decisions in the quest for new and improved medicines.

References

  • Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Structural Characterization of this compound, a Precursor in Medicinal Chemistry. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved January 27, 2026, from [Link]

  • DFT study on the adsorption of p-nitrophenol over vacancy and Pt-doped graphene sheets. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Molecular Structure, HOMO-LUMO and Vibrational Analysis of Ergoline by Density Functional Theory. (n.d.). Nepal Journals Online. Retrieved January 27, 2026, from [Link]

  • Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2024). arXiv. Retrieved January 27, 2026, from [Link]

  • 4-(4-Nitrophenyl)morpholine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Structural Characterization of this compound, a Precursor in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2020). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis, crystal structure, vibrational properties and DFT studies of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1][3][19]triazolo[4,3-a]quinazon-5(4H)-one. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (2018). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Hirshfeld surface analysis. (2017). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2023). Scholars Middle East Publishers. Retrieved January 27, 2026, from [Link]

  • Adsorption of some Nitrophenols onto Graphene and Functionalized Graphene Sheets: Quantum Mechanics Calculations, Monte Carlo, and Molecular Dynamics Simulations. (2022). Chemical Methodologies. Retrieved January 27, 2026, from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. Retrieved January 27, 2026, from [Link]

  • Morphine studied by Vibrational Spectroscopy and DFT calculations. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • An Antioxidant Potential, Quantum-Chemical and Molecular Docking Study of the Major Chemical Constituents Present in the Leaves of Curatella americana Linn. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Basis Sets. (n.d.). Gaussian.com. Retrieved January 27, 2026, from [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (2021). International Union of Crystallography. Retrieved January 27, 2026, from [Link]

  • A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[3]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Integrated DFT Study of CO2 Capture and Utilization in Gingerol Extraction Using Choline Chloride–Lactic Acid Deep Eutectic Solvent. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Basis Set FAQ. (n.d.). Wavefunction, Inc. Retrieved January 27, 2026, from [Link]

  • How to Create Hirshfeld Surface Using Crystal Explorer. (2023). YouTube. Retrieved January 27, 2026, from [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. (2021). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. Retrieved January 27, 2026, from [Link]

  • Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. (2018). arXiv. Retrieved January 27, 2026, from [Link]

  • Molecular electrostatic potentials (MEP) of drugs 1–4. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Phytochemical on-line screening and in silico study of Helianthemum confertum: antioxidant activity, DFT, MD simulation, ADME/T analysis, and xanthine oxidase binding. (2022). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • ubiquity of B3LYP/6-31G. (2016). Reddit. Retrieved January 27, 2026, from [Link]

  • Thiomorpholine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-(4-Nitrophenyl)thiomorpholine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The synthesis of heteroaromatic compounds is a cornerstone of medicinal chemistry and drug development. Among these, 4-(4-nitrophenyl)thiomorpholine stands out as a critical precursor for a wide range of pharmacologically active agents, including kinase inhibitors, antimigraine drugs, and antimycobacterial agents.[1][2] Its utility lies in the subsequent reduction of the nitro group to an amine, which serves as a versatile handle for further molecular elaboration. The thiomorpholine moiety itself is a valuable replacement for morpholine, offering increased lipophilicity and introducing a "soft spot" for metabolism via sulfur oxidation.[1]

This document provides a detailed, field-proven protocol for the synthesis of this compound using a nucleophilic aromatic substitution (SNAr) reaction. This method is robust, high-yielding, and scalable. We will delve into the mechanistic underpinnings of the SNAr pathway, the causal logic behind each step of the protocol, and the critical safety considerations necessary for a successful and safe synthesis.

The SNAr Mechanism: An Overview

Nucleophilic aromatic substitution is a powerful class of reactions for functionalizing aromatic rings. Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, the SNAr reaction targets an sp²-hybridized carbon within an aromatic ring. The reaction proceeds not by a direct backside attack (which is sterically impossible) but via a two-step addition-elimination mechanism .[3][4]

Key Requirements for a Successful SNAr Reaction:

  • An Activated Aromatic Ring: The aromatic ring must be rendered electron-deficient, or "activated," by the presence of strong electron-withdrawing groups (EWGs). The nitro group (-NO₂) is an exemplary activator.

  • Strategic Placement of EWGs: The EWG must be positioned ortho or para to the leaving group.[5] This geometry is crucial as it allows the EWG to stabilize the negative charge of the reaction intermediate through resonance. Meta-positioning does not provide this stabilization, resulting in significantly lower reactivity.[3]

  • A Good Leaving Group: Typically, a halide (F, Cl, Br, I) serves as the leaving group. While counterintuitive based on bond strength, fluorine is often the best leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's powerful inductive electron-withdrawing effect.[6]

  • A Strong Nucleophile: The attacking species must be a potent nucleophile, such as a secondary amine (thiomorpholine in this case), capable of attacking the electron-poor aromatic ring.

The reaction pathway involves the initial attack of the nucleophile on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex , where the aromaticity of the ring is temporarily disrupted.[3][5] The negative charge is delocalized across the ring and, critically, onto the ortho/para-positioned nitro group. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism cluster_reactants Reactants cluster_step1 Step 1: Addition (Rate-Determining) cluster_step2 Step 2: Elimination (Fast) cluster_products Products R Ar-X + Nu⁻ TS1 Transition State 1 (High Energy) R->TS1 Nucleophilic Attack MC Meisenheimer Complex (Resonance Stabilized Intermediate) TS1->MC TS2 Transition State 2 MC->TS2 Loss of Leaving Group P Ar-Nu + X⁻ TS2->P

Caption: The SNAr Addition-Elimination Mechanism.

Detailed Synthesis Protocol

This protocol is adapted from a validated synthesis of this compound, which demonstrates a high yield (95%).[1] The reaction utilizes 4-fluoronitrobenzene as the electrophile, thiomorpholine as the nucleophile, and triethylamine (TEA) as a base in acetonitrile.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.Notes
4-FluoronitrobenzeneC₆H₄FNO₂141.101.41 g10.01.0Electrophile
ThiomorpholineC₄H₉NS103.191.14 g (1.08 mL)11.01.1Nucleophile
Triethylamine (TEA)C₆H₁₅N101.191.52 g (2.09 mL)15.01.5Base
Acetonitrile (ACN)CH₃CN41.0540 mL--Solvent
Ethyl AcetateC₄H₈O₂88.11~180 mL--Extraction Solvent
Deionized WaterH₂O18.02~50 mL--For Work-up
Anhydrous Na₂SO₄Na₂SO₄142.04As needed--Drying Agent
Required Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filter funnel and filter paper

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoronitrobenzene (1.41 g, 10.0 mmol). Add acetonitrile (40 mL) and stir until the solid dissolves.

  • Addition of Reagents: To the stirred solution, add thiomorpholine (1.14 g, 11.0 mmol, 1.1 eq) followed by triethylamine (1.52 g, 15.0 mmol, 1.5 eq).

    • Scientist's Note: A slight excess of the nucleophile (thiomorpholine) ensures the complete consumption of the limiting electrophile. The base (TEA) is essential to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[4] Carbonates like K₂CO₃ can also be used.[7]

  • Reaction Execution: Attach a reflux condenser to the flask. Place the assembly in a heating mantle and heat the reaction mixture to 85 °C. Maintain stirring at this temperature for 12 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.

  • Work-up and Extraction: After 12 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Add 50 mL of deionized water to the flask. Transfer the entire mixture to a 250 mL separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 60 mL). Combine the organic layers.

    • Scientist's Note: The product is organic-soluble. This extraction separates the product from the inorganic salts (triethylammonium fluoride) and any remaining water-soluble reagents.

  • Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow solid.

    • Expected Yield: Based on literature, a yield of approximately 2.14 g (95%) can be expected.[1]

  • Purification and Characterization: The resulting solid is often of high purity. For analytical purposes or to obtain crystals, the product can be recrystallized from ethanol. The melting point of the pure compound is reported as 142 °C.[2] The product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure.[1]

Safety and Hazard Management

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure possess significant hazards.

  • 1-Chloro-4-nitrobenzene / 4-Fluoronitrobenzene: These reagents are toxic if swallowed, inhaled, or in contact with skin.[8][9] They are suspected of causing genetic defects and cancer.[8][9][10] All handling must be performed in a certified chemical fume hood.

  • Thiomorpholine: Thiomorpholine is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation.

  • Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. It can cause severe skin burns and eye damage.

  • Acetonitrile (ACN): Acetonitrile is a flammable liquid and is toxic if ingested or absorbed through the skin.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[9][10]

  • Ventilation: Perform the entire experiment in a well-ventilated chemical fume hood to avoid inhalation of toxic vapors and dust.[8][11]

  • Handling: Avoid all direct contact with the reagents.[10][11] Use a spatula and weigh solids on weighing paper within the fume hood.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines. Do not pour waste down the drain.

References

  • Palme, P. R., & Wölfl, S. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

  • Palme, P. R. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1137. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Various Authors. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Wang, L. J., et al. (2012). (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Various Authors. Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Liu, C. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Oakwood Chemical. (2024). 1-Chloro-4-nitrobenzene Safety Data Sheet. [Link]

  • Kirby, A. J., & Jencks, W. P. (1965). Base Catalysis of the Reaction of Secondary Amines with p-Nitrophenyl Phosphate. Kinetic Evidence for an Addition Intermediate in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Gbayo, T., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4´-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. ResearchGate. [Link]

  • Wiebe, D., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • Beil, S. B., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Unknown Author. (Year). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Application Notes and Protocols: Leveraging 4-(4-Nitrophenyl)thiomorpholine for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Inhibitor Landscape and the Potential of the Thiomorpholine Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. The search for novel chemical scaffolds that can be elaborated into potent and selective inhibitors is a continuous effort in medicinal chemistry.

The morpholine ring is a "privileged structure" in drug design, valued for its favorable physicochemical and metabolic properties, and its facile synthetic accessibility.[1] Its thio-analogue, thiomorpholine, offers an intriguing variation, increasing lipophilicity and providing a potential metabolic soft spot at the sulfur atom, which can be oxidized to the corresponding sulfoxide and sulfone.[2] This modulation of properties can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This document provides a detailed guide for researchers on utilizing 4-(4-Nitrophenyl)thiomorpholine as a foundational scaffold for the development of novel kinase inhibitors. While primarily known as a synthetic precursor for 4-thiomorpholinoaniline, its inherent structural features present a compelling starting point for a fragment-based or lead generation approach in a kinase inhibitor discovery program.[2][3] We will outline a strategic workflow, from initial biochemical screening and hit validation to structure-activity relationship (SAR) studies and cell-based characterization.

Physicochemical Properties of the Starting Scaffold

This compound is a solid compound that can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine.[3] Its structure has been characterized by X-ray crystallography, revealing a chair conformation for the thiomorpholine ring.[2][3]

PropertyValueReference
Molecular FormulaC10H12N2O4S[4]
Molecular Weight256.28 g/mol [4]
AppearanceSolid[3]
SynthesisNucleophilic aromatic substitution[2][3]

The key features of this scaffold for kinase inhibitor design are:

  • The thiomorpholine ring: A versatile component that can be modified to explore interactions with the ribose-binding pocket or solvent-exposed regions of the kinase ATP-binding site.

  • The nitrophenyl group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an aniline. This aniline derivative is a common building block in kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase.[2][3][5]

Experimental Roadmap: From Scaffold to Lead Candidate

The following sections provide detailed protocols for a hypothetical kinase inhibitor development program starting with this compound.

Phase 1: Initial Screening and Hit Identification

The first step is to assess the inhibitory activity of the parent compound and its primary amine derivative against a panel of kinases. This will determine if the scaffold has any inherent affinity for the kinase family and guide the selection of a primary target for optimization.

The nitro group of this compound is reduced to the corresponding amine to generate the key intermediate for kinase hinge-binding.

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl2·2H2O), Ethanol, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO3), Ethyl acetate, Magnesium sulfate (MgSO4).

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an excess of Tin(II) chloride dihydrate.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-(4-Aminophenyl)thiomorpholine.

A broad kinase panel screen is recommended to identify initial hits. A variety of assay formats are available, with luminescence-based assays like ADP-Glo™ being a popular choice for their sensitivity and high-throughput compatibility.[6][7][8]

  • Assay Principle (ADP-Glo™ Kinase Assay): This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the presence of an inhibitor, kinase activity is reduced, leading to less ADP production and a lower luminescent signal.[6]

  • Procedure:

    • Prepare a stock solution of 4-(4-Aminophenyl)thiomorpholine in DMSO.

    • In a multi-well plate, add the kinase, its specific substrate, and ATP at a concentration close to its Km value.[9]

    • Add the test compound at a single high concentration (e.g., 10 µM). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at the optimal temperature for the kinase reaction.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for the test compound relative to the controls.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP catalyzes Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ATP ATP ATP->ADP Inhibitor Test Compound (4-(4-Aminophenyl)thiomorpholine) Inhibitor->Kinase inhibits ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent stops reaction, depletes ATP Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent ADP to ATP Luminescence Luminescence Kinase_Detection_Reagent->Luminescence generates Readout Measure Luminescence Luminescence->Readout

Caption: Workflow of an ADP-Glo™ kinase inhibition assay.

Phase 2: Hit-to-Lead Development

Once a kinase "hit" is identified, the next steps involve confirming its activity, determining its potency (IC50), and initiating a medicinal chemistry effort to improve its properties.

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is determined by testing the compound over a range of concentrations.

  • Procedure:

    • Perform the ADP-Glo™ kinase assay as described in Protocol 1.2.

    • Instead of a single concentration, prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 50 µM).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Dose-Response Curve Y_axis % Inhibition X_axis Log [Inhibitor] IC50_point IC50_label 50% Inhibition origin origin p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 p7 p7 p6->p7

Caption: A typical dose-response curve for IC50 determination.

SAR studies involve systematically modifying the chemical structure of the hit compound to improve its potency, selectivity, and drug-like properties.[5][10] For our 4-(4-Aminophenyl)thiomorpholine scaffold, key modifications could include:

  • Substitution on the Phenyl Ring: Adding small lipophilic or electron-withdrawing/donating groups can probe interactions with the ATP binding pocket and modulate the electronics of the aniline nitrogen.[5]

  • Acylation/Sulfonylation of the Aniline: Converting the aniline to an amide or sulfonamide can introduce new hydrogen bond donors and acceptors to interact with the kinase hinge region.

  • Modification of the Thiomorpholine Ring: Introducing substituents on the thiomorpholine ring can explore interactions with the solvent-exposed region and improve solubility. Oxidation of the sulfur to a sulfoxide or sulfone can also impact solubility and cell permeability.

The following table presents a hypothetical SAR for a target kinase (e.g., a hypothetical "Kinase X").

CompoundR1 (Phenyl Substitution)R2 (Aniline)Kinase X IC50 (nM)
1 (Hit) H-NH25,200
2 3-Cl-NH21,800
3 3-F-NH22,100
4 H-NH-C(O)CH3950
5 3-Cl-NH-C(O)CH3250

Rationale: The SAR data suggests that a small electron-withdrawing group at the 3-position of the phenyl ring is beneficial (Compound 2 vs. 1).[5] Furthermore, acylation of the aniline improves potency, likely by forming an additional hydrogen bond with the kinase hinge (Compound 4 vs. 1). The combination of these two modifications leads to a significant improvement in potency (Compound 5).

G Scaffold 4-(4-Aminophenyl)thiomorpholine Scaffold R1 R1: Phenyl Ring Substitution Scaffold->R1 Modify R2 R2: Aniline Modification Scaffold->R2 Modify R3 R3: Thiomorpholine Modification Scaffold->R3 Modify Potency Improved Potency (Lower IC50) R1->Potency Selectivity Enhanced Selectivity R1->Selectivity Properties Better ADME Properties R1->Properties R2->Potency R2->Selectivity R2->Properties R3->Potency R3->Selectivity R3->Properties

Caption: Key modification points for SAR studies.

Phase 3: Lead Optimization and Cellular Characterization

Promising lead compounds from the SAR studies must be evaluated in a more biologically relevant context. This involves assessing their activity in cells and ensuring they are not generally cytotoxic.

A cell-based assay is crucial to confirm that the inhibitor can enter cells and engage its target kinase.[7] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western blotting or a homogeneous assay like AlphaScreen SureFire®.[6]

  • Procedure (Western Blot):

    • Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active).

    • Treat the cells with various concentrations of the lead inhibitor for a defined period.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the bands using a chemiluminescent substrate.

    • Normalize the phosphorylated substrate signal to the total substrate or a housekeeping protein to determine the extent of target inhibition.

It is essential to determine if the observed cellular effects are due to specific kinase inhibition or general toxicity. Assays like MTT or CellTiter-Glo® are commonly used.

  • Procedure (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the lead inhibitor for a prolonged period (e.g., 72 hours).

    • Add MTT reagent to the wells and incubate. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).

G Biochem_Assay Biochemical Assay (IC50 Determination) SAR SAR Studies (Lead Generation) Biochem_Assay->SAR Cell_Target Cell-Based Target Engagement Assay SAR->Cell_Target Cell_Viability Cell Viability Assay (Cytotoxicity) SAR->Cell_Viability Lead_Candidate Lead Candidate Cell_Target->Lead_Candidate Cell_Viability->Lead_Candidate

Caption: Transition from biochemical to cell-based assays.

Conclusion and Future Directions

This compound represents a versatile and synthetically accessible starting point for the development of novel kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for advancing this scaffold from an initial concept to a well-characterized lead compound. By systematically applying biochemical screening, SAR-driven medicinal chemistry, and robust cell-based validation, researchers can unlock the potential of the thiomorpholine moiety in kinase inhibitor design. Future work should focus on expanding the SAR, profiling lead compounds against a broader panel of kinases to assess selectivity, and initiating in vivo pharmacokinetic and efficacy studies.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BMG LABTECH. (2020). Kinase assays.
  • Rewcastle, G. W., & Denny, W. A. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38, 3482-3487.
  • Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4935. [Link]

  • MDPI. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry.
  • MDPI. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1068. [Link]

  • Bolognesi, M. L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1547-1591. [Link]

  • Hayat, F., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 248-271.
  • Kataoka, T., et al. (2004). Synthesis and structure-activity relationships of thioflavone derivatives as specific inhibitors of the ERK-MAP kinase signaling pathway. Bioorganic & Medicinal Chemistry, 12(9), 2397-2407. [Link]

  • ACS Figshare. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors.
  • Mohiuddin, I. S., et al. (2020). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16 Supplement), 4040.
  • Kadasi, S. (2025). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube.
  • Promega Corporation. (2015). Kinase Research and Drug Discovery: Kinases, Assays and Inhibitors Tutorial SLAS 2015.
  • BLDpharm. (n.d.). This compound 1,1-dioxide.

Sources

Application of 4-(4-Nitrophenyl)thiomorpholine in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of the Thiomorpholine Moiety in Antifungal Drug Discovery

The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent development of novel antifungal agents with distinct mechanisms of action. The thiomorpholine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its favorable physicochemical properties and its presence in a variety of biologically active compounds.[1] The sulfur atom in the thiomorpholine ring, compared to its oxo-analogue morpholine, increases lipophilicity, a critical parameter influencing a drug's ability to penetrate fungal cell membranes.[2] Furthermore, the thiomorpholine moiety can serve as a metabolic soft spot, allowing for predictable metabolism and potentially reducing off-target toxicity.[2]

4-(4-Nitrophenyl)thiomorpholine emerges as a versatile and readily accessible starting material for the synthesis of a diverse library of potential antifungal compounds. Its synthetic utility primarily lies in the facile reduction of the nitro group to an amine, yielding the key intermediate, 4-thiomorpholinoaniline. This aniline derivative serves as a nucleophilic building block for the construction of more complex heterocyclic systems with demonstrated antifungal activity. This application note provides a comprehensive guide to the synthesis of antifungal agents derived from this compound, with a focus on quinazoline-based derivatives, including detailed protocols, mechanistic insights, and structure-activity relationship (SAR) analysis.

Mechanism of Action: Targeting Fungal Viability

While the precise mechanism of action for novel thiomorpholine-containing antifungals is an active area of research, many heterocyclic antifungal agents are known to interfere with critical cellular processes in fungi. A primary target is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[3][4] Ergosterol is the fungal equivalent of cholesterol in mammalian cells, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

Quinazoline derivatives, a class of compounds readily synthesized from 4-thiomorpholinoaniline, have been shown to possess broad-spectrum antimicrobial activity, including antifungal effects.[5][6] Their mechanism of action is often attributed to the inhibition of key enzymes involved in nucleic acid synthesis or cell wall biosynthesis. The planar nature of the quinazoline ring system allows for intercalation into DNA or binding to enzymatic active sites, disrupting their function. The thiomorpholine substituent can enhance this activity by improving the compound's pharmacokinetic profile and providing additional points of interaction with the target protein.

Experimental Protocols

PART 1: Synthesis of the Key Precursor: this compound

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNA_r_) reaction between 1-fluoro-4-nitrobenzene and thiomorpholine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of thiomorpholine.

Protocol 1: Synthesis of this compound

Reagent MW Mmol Equivalents Amount
1-Fluoro-4-nitrobenzene141.10101.01.41 g
Thiomorpholine103.19121.21.24 g (1.1 mL)
Potassium Carbonate (K₂CO₃)138.21202.02.76 g
Acetonitrile (CH₃CN)---50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol), thiomorpholine (1.24 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Recrystallize the crude product from ethanol to yield pure this compound as a yellow solid.

Expected Yield: 85-95% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

PART 2: Synthesis of the Key Intermediate: 4-Thiomorpholinoaniline

The nitro group of this compound is reduced to a primary amine to yield the crucial intermediate, 4-thiomorpholinoaniline. A common and effective method for this transformation is catalytic hydrogenation.

Protocol 2: Synthesis of 4-Thiomorpholinoaniline

Reagent MW Mmol Equivalents Amount
This compound224.2851.01.12 g
Palladium on Carbon (10% Pd/C)---100 mg
Ethanol (EtOH)---50 mL
Hydrogen Gas (H₂)---Balloon pressure

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.12 g, 5 mmol) in 50 mL of ethanol.

  • Carefully add 10% Palladium on Carbon (100 mg) to the solution.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC (3:1 hexane:ethyl acetate) until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-thiomorpholinoaniline as a solid, which can be used in the next step without further purification.

Expected Yield: >95% Characterization: The product should be characterized by ¹H NMR and Mass Spectrometry to confirm the complete reduction of the nitro group.

PART 3: Synthesis of Antifungal Quinazoline Derivatives

The final step involves the synthesis of quinazoline derivatives through the reaction of 4-thiomorpholinoaniline with a suitable 2-chloroquinazoline precursor. This reaction proceeds via a nucleophilic substitution of the chlorine atom on the quinazoline ring.

Protocol 3: Synthesis of 2-((4-thiomorpholinophenyl)amino)quinazoline Derivatives

Reagent MW Mmol Equivalents Amount
4-Thiomorpholinoaniline194.2921.0388 mg
2-Chloroquinazoline164.6021.0329 mg
Isopropanol---20 mL
Diisopropylethylamine (DIPEA)129.2442.00.7 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-thiomorpholinoaniline (388 mg, 2 mmol) and 2-chloroquinazoline (329 mg, 2 mmol) in 20 mL of isopropanol.

  • Add diisopropylethylamine (DIPEA) (0.7 mL, 4 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) for 12-18 hours.

  • Monitor the reaction progress by TLC (1:1 hexane:ethyl acetate).

  • After completion, cool the reaction mixture to room temperature.

  • A precipitate will form. Filter the solid product and wash with cold isopropanol.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-((4-thiomorpholinophenyl)amino)quinazoline derivative.

Expected Yield: 60-80% Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 Reduction to Intermediate cluster_2 Synthesis of Antifungal Agent 4-Fluoronitrobenzene 4-Fluoronitrobenzene K2CO3_CH3CN K₂CO₃, CH₃CN Reflux 4-Fluoronitrobenzene->K2CO3_CH3CN Thiomorpholine Thiomorpholine Thiomorpholine->K2CO3_CH3CN This compound This compound K2CO3_CH3CN->this compound H2_PdC H₂, 10% Pd/C Ethanol This compound->H2_PdC 4-Thiomorpholinoaniline 4-Thiomorpholinoaniline H2_PdC->4-Thiomorpholinoaniline DIPEA_IPA DIPEA, Isopropanol Reflux 4-Thiomorpholinoaniline->DIPEA_IPA 2-Chloroquinazoline 2-Chloroquinazoline 2-Chloroquinazoline->DIPEA_IPA Antifungal_Quinazoline 2-((4-thiomorpholinophenyl)amino)quinazoline DIPEA_IPA->Antifungal_Quinazoline

Caption: Synthetic pathway from this compound to antifungal quinazoline derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline derivatives can be significantly influenced by the nature and position of substituents on the quinazoline ring and the aniline moiety.[5] Based on existing literature for similar antimicrobial quinazolines, the following SAR can be postulated:

  • Substitution on the Quinazoline Ring: Electron-donating or lipophilic groups at the 6- and 7-positions of the quinazoline ring can enhance antifungal activity. Halogen substitutions at these positions have also been shown to be beneficial.

  • The Thiomorpholine Moiety: The presence of the thiomorpholine group is critical for activity, likely by increasing lipophilicity and facilitating passage through the fungal cell membrane. Oxidation of the sulfur atom to a sulfoxide or sulfone may modulate activity and pharmacokinetic properties.

  • Linker between the Rings: The amino linker is a common feature in active compounds. Modifications to this linker, such as introducing alkyl chains or other functional groups, could impact the molecule's flexibility and binding affinity to its target.

SAR_Diagram Quinazoline_Core Quinazoline Core (Planar System for Target Interaction) Amino_Linker Amino Linker (Flexibility & H-Bonding) Quinazoline_Core->Amino_Linker Substituents Substituents (R₁, R₂) (Modulate Activity & Selectivity) Quinazoline_Core->Substituents R₁ Thiomorpholine_Moiety Thiomorpholine Moiety (Lipophilicity & Pharmacokinetics) Thiomorpholine_Moiety->Substituents R₂ (on phenyl ring) Amino_Linker->Thiomorpholine_Moiety

Caption: Key structural features influencing the antifungal activity of thiomorpholine-quinazoline derivatives.

In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal efficacy of the newly synthesized compounds, a standardized broth microdilution method is recommended. This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Protocol 4: Broth Microdilution Antifungal Susceptibility Assay

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Synthesized compounds and a standard antifungal drug (e.g., Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Drug Dilutions: Prepare a stock solution of each synthesized compound and the standard drug in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to obtain a range of test concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Conclusion

This compound serves as a valuable and cost-effective starting material for the synthesis of novel antifungal agents. The straightforward conversion to 4-thiomorpholinoaniline provides a versatile intermediate for the construction of diverse heterocyclic scaffolds, such as the promising quinazoline derivatives. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of these compounds. Further exploration of the structure-activity relationships and elucidation of the precise mechanism of action will be crucial in optimizing the antifungal potency and advancing the development of new therapeutic options to combat the growing threat of fungal infections.

References

  • Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

  • Kardile, D. P., et al. (Year). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 6(3), 103-112.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Biava, M., et al. (2003). Importance of the thiomorpholine introduction in new pyrrole derivatives as antimycobacterial agents analogues of BM 212. Bioorganic & medicinal chemistry letters, 13(4), 515-520. [Link]

  • Reddy, L.S., et al. (2019). Synthesis, Characterization and Evaluation of Novel Quinazoline Derivatives for Antimicrobial and Anticancer Activities. Heterocyclic Letters, 9(4), 487-503.
  • Patel, V. R., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of medicinal chemistry, 58(20), 8146-8158.
  • Ni, Y., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & medicinal chemistry letters, 70, 128877. [Link]

  • Al-Omair, M. A. (2021). Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of chemistry, 2021, 1-11.
  • S. Hati, S. Sen, (2016). A mild and efficient electrochemical protocol provides quinazolines through N-H/C(sp3)-H coupling of o-carbonyl anilines with natural amino acids/amines. Synthesis, 48, 1389-1398.
  • Du, H., et al. (2021). Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives. Molecular Diversity, 25(2), 711-722.
  • Sánchez B, Calderón C, Tapia RA, Contreras R and Campodónico PR (2018) Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Front. Chem. 6:509. [Link]

  • Ghanei-Motlagh, M., & Fayyazi, M. (2021). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 26(14), 4208.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Cui, J., et al. (2015). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 63(43), 9549-9556.
  • Zhang, L., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14247-14256.
  • Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2025).
  • Monk, B. C., & Goff, D. (2024). What are Ergosterol biosynthesis inhibitors and how do they work? Patsnap Synapse. [Link]

Sources

Synthesis of Reverse Transcriptase Inhibitors: A Detailed Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of reverse transcriptase inhibitors (RTIs), a cornerstone of antiretroviral therapy. This guide offers detailed protocols for the synthesis of representative compounds from different RTI classes, methodologies for their in vitro evaluation, and essential purification and characterization techniques. The content is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, grounded in established principles of medicinal chemistry and virology.

Introduction to Reverse Transcriptase and its Inhibition

Reverse transcriptase (RT) is a crucial enzyme for retroviruses like the human immunodeficiency virus (HIV). It transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome, initiating the viral replication cycle.[1] Inhibiting this enzyme is a key strategy in combating HIV infection.[2] There are three main classes of RTIs that have been successfully developed:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that, once phosphorylated within the host cell, act as chain terminators during reverse transcription. They lack the 3'-hydroxyl group necessary for the formation of the phosphodiester bond, thus halting DNA elongation.[3]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds bind to an allosteric site on the reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.[4]

  • Integrase Strand Transfer Inhibitors (INSTIs): While not direct RTIs, they are a critical component of modern antiretroviral therapy and are often co-administered. They block the integrase enzyme, which is responsible for inserting the viral DNA into the host genome.

This guide will focus on the synthesis of representative NRTIs and NNRTIs, providing a foundation for the development of novel antiviral agents.

Synthesis of Representative Reverse Transcriptase Inhibitors

The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis of key RTIs. These protocols are based on established literature and patents and are intended to be a starting point for research and development. Adherence to Good Laboratory Practices (GLP) is essential for ensuring the quality and integrity of the synthesized compounds.[5][6][7][8]

Synthesis of Zidovudine (AZT) - A Nucleoside Reverse Transcriptase Inhibitor (NRTI)

Zidovudine, or AZT, was the first approved antiretroviral medication and remains a significant compound in the history of HIV treatment.[9] Its synthesis involves the introduction of an azido group at the 3' position of the thymidine sugar moiety.

Synthetic Workflow for Zidovudine (AZT)

Thymidine Thymidine Trityl_Thymidine 5'-O-Trityl-thymidine Thymidine->Trityl_Thymidine Trityl chloride, Pyridine Mesylated_Intermediate 3'-O-Mesyl-5'-O-trityl-thymidine Trityl_Thymidine->Mesylated_Intermediate Methanesulfonyl chloride, Pyridine Azido_Intermediate 3'-Azido-3'-deoxy-5'-O-trityl-thymidine Mesylated_Intermediate->Azido_Intermediate Lithium azide, DMF AZT Zidovudine (AZT) Azido_Intermediate->AZT Acetic acid

Caption: Synthetic pathway for Zidovudine (AZT) from thymidine.

Protocol 2.1: Synthesis of Zidovudine (AZT) [10][11]

Materials:

  • Thymidine

  • Trityl chloride (TrCl)

  • Pyridine (anhydrous)

  • Methanesulfonyl chloride (MsCl)

  • Lithium azide (LiN₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Acetic acid (80% aqueous solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Protection of the 5'-Hydroxyl Group:

    • Dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

    • Add trityl chloride (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol and concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield 5'-O-Trityl-thymidine.

  • Mesylation of the 3'-Hydroxyl Group:

    • Dissolve 5'-O-Trityl-thymidine (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.5 equivalents) dropwise.

    • Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC.

    • Pour the reaction mixture into ice-water and extract with DCM.

    • Wash the combined organic layers with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude mesylated intermediate, which can be used in the next step without further purification.

  • Azide Substitution:

    • Dissolve the crude mesylated intermediate (1 equivalent) in anhydrous DMF.

    • Add lithium azide (3 equivalents) and heat the mixture to 80-90 °C.

    • Stir the reaction for 8-12 hours. Monitor by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 3'-Azido-3'-deoxy-5'-O-trityl-thymidine.

  • Deprotection of the 5'-Hydroxyl Group:

    • Dissolve the purified azido intermediate (1 equivalent) in 80% aqueous acetic acid.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual acetic acid.

    • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford Zidovudine (AZT).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12][13]

Synthesis of Nevirapine - A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Nevirapine is a potent NNRTI used in combination therapy for HIV-1 infection. Its synthesis involves the condensation of two key pyridine-based intermediates.[1][14][15]

Synthetic Workflow for Nevirapine

Intermediate_A 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide Intermediate_B N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide Intermediate_A->Intermediate_B Cyclopropylamine, Base Nevirapine Nevirapine Intermediate_B->Nevirapine Sodium hydride, Heat

Caption: A simplified synthetic pathway for Nevirapine.

Protocol 2.2: Synthesis of Nevirapine [1][14][15][16]

Materials:

  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide

  • Cyclopropylamine

  • Anhydrous base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., diglyme)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amine Substitution:

    • To a solution of 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (1 equivalent) in an anhydrous solvent such as diglyme, add cyclopropylamine (3-5 equivalents) and a base like potassium carbonate (2 equivalents).

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude intermediate N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide. This can be purified by column chromatography or used directly in the next step.

  • Cyclization:

    • Wash sodium hydride (2.5 equivalents) with hexanes to remove the mineral oil and suspend it in anhydrous diglyme under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of the intermediate from the previous step (1 equivalent) in anhydrous diglyme dropwise to the NaH suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to 130-150 °C and stir for 4-8 hours. Monitor by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of isopropanol, followed by water.

    • Adjust the pH of the mixture to ~7 with HCl.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield Nevirapine.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

In Vitro Evaluation of Synthesized Inhibitors

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. This involves assessing their ability to inhibit the target enzyme (reverse transcriptase) and their effect on viral replication in cell culture, as well as their cytotoxicity.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay (Non-Radioactive)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase. Non-radioactive kits are commercially available and are generally based on an ELISA-like format.[17][18][19]

Principle: A poly(A) template is coated onto a microplate. The reverse transcriptase enzyme uses this template to synthesize a DIG-labeled DNA strand using a dUTP-DIG/dTTP mix. The amount of incorporated DIG is then detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the RT activity.

Protocol 3.1: HIV-1 RT Enzyme Inhibition Assay (General Protocol)

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Microplate coated with poly(A) template

  • Reaction buffer

  • dUTP-DIG/dTTP mix

  • Anti-DIG-peroxidase antibody

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Synthesized inhibitor compounds

  • Positive control inhibitor (e.g., Nevirapine)

  • 96-well plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in an appropriate solvent (e.g., DMSO), and then further dilute in the reaction buffer.

  • Reaction Setup:

    • Add the reaction buffer to the wells of the poly(A)-coated microplate.

    • Add the serially diluted inhibitor or positive/negative controls to the respective wells.

    • Add the HIV-1 RT enzyme to all wells except the blank.

    • Initiate the reaction by adding the dUTP-DIG/dTTP mix.

  • Incubation: Incubate the plate at 37 °C for 1-2 hours.

  • Detection:

    • Wash the plate several times to remove unincorporated nucleotides.

    • Add the anti-DIG-peroxidase antibody and incubate at 37 °C for 1 hour.

    • Wash the plate again.

    • Add the peroxidase substrate and incubate in the dark until a color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of RT activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity and Cytotoxicity Assays

Cell-based assays are crucial to determine the efficacy of a compound in a more biologically relevant context and to assess its toxicity to host cells.

Protocol 3.2.1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

Procedure:

  • Seed susceptible host cells (e.g., MT-4 cells) in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the synthesized compound and incubate for a period that corresponds to the antiviral assay (e.g., 3-5 days).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Protocol 3.2.2: Plaque Reduction Assay for Antiviral Activity [20][21][22][23]

This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of the virus, specifically the formation of plaques (localized areas of cell death).

Procedure:

  • Seed a monolayer of susceptible host cells in a multi-well plate.

  • Pre-incubate a known titer of HIV with serial dilutions of the synthesized compound.

  • Infect the cell monolayer with the virus-compound mixture.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the compound.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Selectivity Index (SI): The SI is a crucial parameter for evaluating the potential of an antiviral compound and is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.

Purification and Characterization of Synthesized Compounds

Rigorous purification and characterization are essential to ensure that the biological activity observed is due to the desired compound and not impurities.

Purification by High-Performance Liquid Chromatography (HPLC)[24][25][26][27]

Reversed-phase HPLC is a powerful technique for the purification of small organic molecules.

General Protocol:

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities. This involves screening different columns (e.g., C18, C8) and mobile phases (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).

  • Scaling Up: Scale up the analytical method to a preparative HPLC system. The flow rate and injection volume are increased proportionally to the column dimensions.

  • Fraction Collection: Collect the fractions containing the pure product based on the UV chromatogram.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure.

  • Purity Analysis: Analyze the purity of the final product using the analytical HPLC method.

Characterization by NMR and Mass Spectrometry[12][28][29][30]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the synthesized compounds. 2D NMR techniques like COSY and HSQC can provide further structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition. LC-MS can be used to analyze the purity of the compound and to identify any byproducts.[4][24][25][26]

Conclusion

The synthesis and evaluation of novel reverse transcriptase inhibitors is a dynamic field of research. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to design, synthesize, and test new antiviral compounds. By understanding the underlying principles of synthesis, biological evaluation, and characterization, and by adhering to good laboratory practices, the scientific community can continue to develop more effective and safer treatments for HIV and other retroviral infections.

References

  • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Nevirapine Batch Transfer Document. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sharif, T., & Richards, S. (2023, June 25). Reverse Transcriptase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Mass Spectrometric Characterization of HIV-1 Reverse Transcriptase Interactions with Non-nucleoside Reverse Transcriptase Inhibitors. (2014, May 15). PubMed. Retrieved January 26, 2026, from [Link]

  • (PDF) An RP-HPLC Method for the Simultaneous Analysis of Selected Antiviral Drugs. (n.d.). Retrieved January 26, 2026, from [Link]

  • Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. (2025, November 26). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Nmr Characterization of Novel Purine Nucleoside Analogues with 2,3-Epoxypropyl Or 3-Amino-2-Hydroxypropyl Moiety. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. (2010, August 24). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Automated image-based assay for evaluation of HIV neutralization and cell-to-cell fusion inhibition. (2014, August 30). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents. (n.d.).
  • Synthesis of Zidovudine Derivatives with Anti-HIV-1 and Antibacterial Activities. (n.d.). Retrieved January 26, 2026, from [Link]

  • WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents. (n.d.).
  • Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • 10 Examples of Good Laboratory Practice (GLP). (2025, January 28). MaterialsZone. Retrieved January 26, 2026, from [Link]

  • Mass Spectrometric Characterization of HIV-1 Reverse Transcriptase Interactions with Non-nucleoside Reverse Transcriptase Inhibitors. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

  • A Guide to Good Laboratory Practice (GLP). (2025, August 19). SafetyCulture. Retrieved January 26, 2026, from [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and antiretroviral evaluation of derivatives of zidovudine. (n.d.). SciELO. Retrieved January 26, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF RALTEGRAVIR. (2018, November 13). Googleapis.com. Retrieved January 26, 2026, from [Link]

  • Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. (n.d.). Retrieved January 26, 2026, from [Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. (2023, March 30). PubMed Central. Retrieved January 26, 2026, from [Link]

  • HPLC-MS/MS for Extracting Favipiravir from Plasma Samples. (2024, March 27). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]

  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. (2020, February 26). Cambridge Open Engage. Retrieved January 26, 2026, from [Link]

  • Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. (n.d.). PNAS. Retrieved January 26, 2026, from [Link]

  • Improved synthesis of raltegravir. (2009). WPRIM. Retrieved January 26, 2026, from [Link]

  • ZIDOVUDINE (AZT). (n.d.). IARC Publications. Retrieved January 26, 2026, from [Link]

  • US5569760A - Process for preparing nevirapine - Google Patents. (n.d.).
  • Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Chromatographic purification of virus particles for advanced therapy medicinal products. (2017, September 1). RUN. Retrieved January 26, 2026, from [Link]

  • GOOD LABORATORY PRACTICES. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents. (n.d.).
  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved January 26, 2026, from [Link]

  • Development of a Second- Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Zidovudine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Design and NMR characterization of active analogues of compstatin containing non-natural amino acids. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Unlock structural insights in drug discovery using NMR spectroscopy. (n.d.). Nuvisan. Retrieved January 26, 2026, from [Link]

  • Good Laboratory Practice. Part 1. An introduction. (n.d.). Journal of Chemical Education. Retrieved January 26, 2026, from [Link]

  • Plaque Assays for Viral Concentration Determination by Overlay Systems. (2022, July 12). YouTube. Retrieved January 26, 2026, from [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for Utilizing 4-Thiomorpholinoaniline in Amide-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Thiomorpholinoaniline Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. 4-Thiomorpholinoaniline has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] Its utility stems from the unique combination of the electron-donating thiomorpholine ring and the reactive aniline moiety, which allows for the facile formation of amide bonds. The sulfur atom in the thiomorpholine ring, compared to its oxygen counterpart in morpholine, can increase lipophilicity and introduce a potential site for metabolic oxidation, offering avenues for modulating drug metabolism and clearance.[4]

This comprehensive guide provides an in-depth exploration of the use of 4-thiomorpholinoaniline in amide-coupling reactions. We will delve into the synthesis of this key intermediate, its physicochemical properties, and detailed, field-proven protocols for its successful incorporation into target molecules. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these methods effectively.

I. Synthesis and Physicochemical Properties of 4-Thiomorpholinoaniline

A solid understanding of the starting material is the foundation of any successful synthetic campaign. This section covers the preparation and key characteristics of 4-thiomorpholinoaniline.

Synthesis of 4-Thiomorpholinoaniline: A Two-Step Approach

The most common and efficient route to 4-thiomorpholinoaniline begins with the nucleophilic aromatic substitution of a suitable p-nitro-halobenzene with thiomorpholine, followed by the reduction of the nitro group.

Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

The initial step involves the coupling of thiomorpholine with a p-nitro-halobenzene, typically 4-fluoronitrobenzene or 4-chloronitrobenzene. The reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAr).

Protocol 1: Synthesis of this compound [4]

  • Materials:

    • Thiomorpholine

    • 4-Fluoronitrobenzene or 4-Chloronitrobenzene

    • Triethylamine (TEA) or other suitable base (e.g., K2CO3)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water (H2O)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of 4-fluoronitrobenzene (1.0 eq) in acetonitrile, add thiomorpholine (1.1 eq) and triethylamine (1.5 eq).

    • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the reaction mixture and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford this compound as a solid.

Step 2: Reduction of this compound to 4-Thiomorpholinoaniline

The nitro group of this compound is readily reduced to the corresponding aniline using various established methods. Common reducing agents include tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.

Protocol 2: Reduction of this compound

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)

    • Ethanol (EtOH) or Acetic Acid (AcOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

    • Water (H2O)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure (using SnCl2·2H2O):

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-thiomorpholinoaniline.

Physicochemical Properties

A summary of the key physicochemical properties of 4-thiomorpholinoaniline is presented below. These parameters are crucial for understanding its solubility, stability, and potential for further reactions.

PropertyValueSource
Molecular Formula C10H14N2SPubChem
Molecular Weight 194.3 g/mol PubChem
Appearance Solid (predicted)-
XLogP3 1.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

II. Amide Coupling Reactions: Principles and Strategies

The formation of an amide bond is a cornerstone of organic synthesis. This section outlines the fundamental principles of amide coupling and discusses strategies tailored for less reactive anilines like 4-thiomorpholinoaniline.

The Challenge of Coupling with Anilines

Anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced nucleophilicity can lead to sluggish or incomplete reactions with carboxylic acids. To overcome this, the carboxylic acid must be "activated" to a more electrophilic species.

Common Coupling Reagents and their Mechanisms

A variety of coupling reagents are available to facilitate amide bond formation. The choice of reagent depends on the specific substrates, desired reaction conditions, and cost considerations.

  • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. To suppress side reactions and racemization (if the carboxylic acid is chiral), additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[5] The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can further accelerate the reaction, especially with poorly nucleophilic amines.[6]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and lead to rapid amide bond formation with minimal side reactions. They react with the carboxylic acid to form an activated ester, which then readily reacts with the amine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction.[7]

  • Acid Chlorides: Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) creates a highly reactive electrophile that readily couples with anilines. This method is robust but can be harsh and may not be suitable for sensitive substrates.

III. Detailed Protocols for Amide Coupling with 4-Thiomorpholinoaniline

This section provides step-by-step protocols for the amide coupling of 4-thiomorpholinoaniline using two common and effective methods. These protocols are designed to be self-validating and provide a strong starting point for optimization.

Protocol 1: EDC/HOBt/DMAP Mediated Coupling

This method is a versatile and widely used protocol for coupling with less reactive anilines. The combination of EDC, HOBt, and a catalytic amount of DMAP provides a highly effective activation system.[6]

Experimental Workflow: EDC/HOBt/DMAP Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Carboxylic Acid (1.0 eq) and 4-Thiomorpholinoaniline (1.1 eq) in anhydrous DMF or CH2Cl2 B Add HOBt (1.2 eq) and DMAP (0.1 eq) A->B C Cool to 0 °C B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Stir at 0 °C for 30 min, then warm to room temperature D->E F Monitor reaction by TLC or LC-MS E->F G Dilute with CH2Cl2 and wash with saturated NaHCO3 solution and brine F->G Upon completion H Dry organic layer over Na2SO4, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for EDC/HOBt/DMAP mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and 4-thiomorpholinoaniline (1.1 eq) in an anhydrous solvent such as DMF or CH2Cl2, add HOBt (1.2 eq) and DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring overnight or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Protocol 2: HATU Mediated Coupling

HATU is a highly effective coupling reagent that often provides excellent yields and short reaction times, even with challenging substrates.[7]

Experimental Workflow: HATU Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF B Add DIPEA (2.0 eq) A->B C Stir for 5-10 minutes at room temperature B->C D Add 4-Thiomorpholinoaniline (1.2 eq) C->D E Stir at room temperature D->E F Monitor reaction by TLC or LC-MS E->F G Pour into water and extract with ethyl acetate F->G Upon completion H Wash combined organic layers with LiCl solution and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for HATU mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Pre-activation: To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Addition of Aniline: Add a solution of 4-thiomorpholinoaniline (1.2 eq) in a minimal amount of DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as indicated by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

IV. Safety Considerations

As with all laboratory procedures, proper safety precautions must be observed when working with 4-thiomorpholinoaniline and the associated reagents.

  • Coupling Reagents: Many coupling reagents, such as EDC, DCC, and HATU, are skin and respiratory irritants. Consult the specific SDS for each reagent before use and handle them with care.

  • Solvents and Bases: Anhydrous solvents like DMF and CH2Cl2 should be handled in a fume hood. Bases such as DIPEA and TEA are corrosive and should be handled with caution.

V. Conclusion and Future Perspectives

4-Thiomorpholinoaniline is a valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The protocols detailed in this guide provide a robust framework for its successful incorporation into target structures via amide coupling reactions. By understanding the principles of carboxylic acid activation and the nuances of working with less reactive anilines, researchers can confidently employ 4-thiomorpholinoaniline to advance their synthetic objectives. The continued exploration of novel coupling reagents and methodologies will undoubtedly further expand the utility of this important synthetic intermediate.

VI. References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed Central. [Link]

  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). PubMed. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... (n.d.). ResearchGate. Retrieved from [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (2010). International Journal of ChemTech Research. [Link]

  • Action of a proline analogue, l-thiazolidine-4-carboxylic acid, in Escherichia coli. (1966). PubMed. [Link]

  • Structural Characterization of this compound, a Precursor in Medicinal Chemistry. (2024). MDPI. [Link]

  • Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (2019). NIH. [Link]

  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... (n.d.). ResearchGate. Retrieved from [Link]

  • US6362351B2 - Catalyst and method for amide formation. (n.d.). Google Patents. Retrieved from

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • US5214194A - Coupler intermediates and their formation. (n.d.). Google Patents. Retrieved from

  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). PubMed. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence. (n.d.). Google Patents. Retrieved from

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024). MDPI. [Link]

  • Structural Characterization of this compound, a Precursor in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (2011). International Journal of ChemTech Research. [Link]

  • Benzenamine, 4-(4-morpholinyl)-. (n.d.). PubChem. Retrieved from [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). [Source not specified]. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Nitrophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-(4-nitrophenyl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important medicinal chemistry precursor. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

I. Overview of Synthesis and Purification

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 4-fluoronitrobenzene with thiomorpholine in the presence of a base, such as triethylamine (TEA), in a suitable solvent like acetonitrile.[1]

The purification of the final product is critical to remove unreacted starting materials, the base, and any potential side products. The primary purification techniques employed are liquid-liquid extraction, column chromatography, and recrystallization. Each of these steps presents its own set of challenges, which this guide will address in detail.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: After aqueous workup and extraction, my crude product is an oil and won't solidify. What should I do?

Answer:

This is a common issue often caused by the presence of residual solvent or impurities that lower the melting point of the product.

  • Causality: Residual ethyl acetate or other extraction solvents can be difficult to remove under reduced pressure, especially if a high-vacuum pump is not used. The presence of unreacted thiomorpholine or triethylamine can also contribute to the oily nature of the crude product.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a high-vacuum pump and gently warm the flask (e.g., in a 30-40 °C water bath) to aid in the removal of residual solvents. Be cautious not to heat too aggressively, as this could lead to decomposition.

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to induce crystallization by "washing away" more soluble impurities. Vigorously scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous synthesis, add a tiny crystal to the oil to induce crystallization.

    • Proceed to Chromatography: If the product remains an oil, it is often best to proceed directly to column chromatography for purification.

Question 2: I am having difficulty separating my product from a closely running impurity on a silica gel column. What are my options?

Answer:

Co-elution of impurities is a frequent challenge in column chromatography. The polarity of this compound and potential impurities can be very similar.

  • Causality: The primary unreacted starting material, 4-fluoronitrobenzene, is less polar than the product. However, other potential impurities may have similar polarities. Residual triethylamine can also cause streaking and poor separation on silica gel.

  • Troubleshooting Steps:

    • Optimize Your Solvent System:

      • TLC First: Before running a column, meticulously optimize the solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation. A common starting point is a mixture of ethyl acetate and hexanes.

      • Solvent Gradient: Employ a shallow gradient of your more polar solvent during column chromatography. For example, start with a low percentage of ethyl acetate in hexanes and gradually increase the concentration. This can improve the resolution between closely eluting compounds.

    • Consider an Alternative Stationary Phase: If separation on silica gel is consistently poor, consider using a different stationary phase.

      • Alumina (Neutral or Basic): For compounds that may be sensitive to the acidic nature of silica gel or for separating basic impurities, neutral or basic alumina can be an excellent alternative.

    • Acid/Base Wash Before Chromatography: If you suspect residual triethylamine is the issue, perform an additional wash of your organic extract with dilute acid (e.g., 1M HCl) during the workup to remove the basic impurity. Be sure to follow with a brine wash to remove any residual acid.

Question 3: My purified product has a yellowish tint. Is this normal, and how can I obtain a colorless product?

Answer:

While this compound is often described as a yellow solid, a persistent deep yellow or brownish color may indicate the presence of impurities.

  • Causality: The nitroaromatic structure of the compound inherently imparts a yellow color. However, oxidative side products or other colored impurities can intensify this.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for removing colored impurities and obtaining a highly pure, crystalline product. A suitable solvent system is crucial.

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be cautious, as activated carbon can also adsorb some of your product, leading to a lower yield. Use it sparingly and filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on the SNAr reaction, the most probable impurities are:

  • Unreacted Starting Materials: 4-fluoronitrobenzene and thiomorpholine.

  • Base and its Salt: Residual triethylamine and triethylamine hydrofluoride.

  • Oxidation Products: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation, leading to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods at high temperatures.

Q2: How can I monitor the progress of my reaction effectively using TLC?

A2:

  • Spotting: On your TLC plate, spot the 4-fluoronitrobenzene starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Visualization:

    • UV Light: this compound and 4-fluoronitrobenzene are both UV active due to the aromatic ring.[2] You should see the disappearance of the starting material spot and the appearance of a new, more polar product spot.

    • Staining: To visualize thiomorpholine (if it is not UV active) or to get a different perspective on the spots, you can use a potassium permanganate (KMnO4) stain.[3] Amines can also be visualized with specific stains like ninhydrin, although this may require heating. For nitro compounds, a specific visualization method involves reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[4]

Q3: What is the best way to remove the triethylamine hydrofluoride salt formed during the reaction?

A3: The triethylamine hydrofluoride salt is generally water-soluble. During the aqueous workup, after quenching the reaction with water, this salt will partition into the aqueous layer. Performing several extractions with your organic solvent and then washing the combined organic layers with water and brine should effectively remove this salt.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: Nitroaromatic compounds are generally stable.[5] However, the thiomorpholine moiety can be susceptible to oxidation over time. For long-term storage, it is advisable to keep the purified compound in a tightly sealed container, protected from light and air, at a cool temperature (e.g., in a refrigerator).

IV. Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol assumes a crude product of approximately 1 gram. Adjust the scale accordingly.

  • Slurry Preparation:

    • In a small beaker, dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained. This is your dry-loaded sample.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Pack the column with silica gel (230-400 mesh) as a slurry in your starting eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample:

    • Carefully add the dry-loaded sample to the top of the packed silica gel bed.

    • Gently add a thin layer of sand on top of your sample to prevent disturbance of the silica bed during solvent addition.

  • Elution:

    • Begin eluting with your starting solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • If the product is eluting too slowly, gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes). A step gradient is often effective.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate/Hexanes Gradient
Starting Eluent 5-10% Ethyl Acetate in Hexanes
Final Eluent 20-30% Ethyl Acetate in Hexanes
TLC Visualization UV (254 nm), KMnO4 stain
Protocol 2: Recrystallization
  • Solvent Selection:

    • In a test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent. Good starting points for nitroaromatic compounds include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.[6]

    • Allow the solution to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Place the bulk of the purified product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using a mixed solvent system, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) and then add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Reheat to clarify the solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

V. Visual Workflow and Logical Relationships

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reaction S_NAr Reaction (4-Fluoronitrobenzene + Thiomorpholine + TEA) Quench Aqueous Quench Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Organic Layer Washing (H2O, Brine) Extraction->Wash Dry Drying (e.g., Na2SO4) Wash->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Recrystallization Recrystallization Concentrate->Recrystallization Optional Direct Path Chromatography->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: A typical workflow for the synthesis and purification of this compound.

VI. References

  • Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

  • Wolfe, J. P. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(20), 4653–4656. [Link]

  • Beilstein Institute. (n.d.). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. [Link]

  • Reddy, L. R., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development, 24(10), 2295-2301. [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Bayer Intellectual Property GMBH. (2013). Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. [Link]

  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. [Link]

  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Beilstein journal of organic chemistry, 16, 1877–1883. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o1235. [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. ACS combinatorial science, 19(2), 111–117. [Link]

  • Organic Chemistry. (n.d.). TLC stains. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2019). The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China. Atmospheric Chemistry and Physics, 19(11), 7449-7463. [Link]

  • Shell Internationale Research Maatschappij B.V. (1979). Preparation of fluoronitrobenzene. Google Patents.

  • Shukla, A., & Shrivastava, A. (2017). An Overview of Nitro Group-Containing Compounds and Herbicides Degradation in Microorganisms. In Microbial Bioremediation & Biodegradation. Springer. [Link]

  • Reddy, T. S., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European journal of medicinal chemistry, 164, 365–377. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(4-Nitrophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-nitrophenyl)thiomorpholine, a crucial precursor in medicinal chemistry.[1][2] Its subsequent reduction yields 4-thiomorpholinoaniline, a versatile building block for various therapeutic agents, including kinase inhibitors and antimycobacterial agents.[1] The thiomorpholine moiety often replaces morpholine in drug design to increase lipophilicity and introduce a site for metabolic oxidation.[1]

This document moves beyond standard protocols to address the practical challenges encountered during scale-up, offering troubleshooting advice and answers to frequently asked questions to ensure a robust, safe, and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

A1: The most prevalent and industrially viable method is the Nucleophilic Aromatic Substitution (SNAr) . This reaction involves the direct coupling of thiomorpholine with an electron-deficient aryl halide, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.[1][2] The reaction is driven by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack.[3]

An alternative, though often more costly, method is the Buchwald-Hartwig Amination . This palladium-catalyzed cross-coupling reaction is highly efficient but requires an expensive catalyst and specific ligands, making it more suitable for smaller scales or when the SNAr reaction fails.[4][5]

cluster_0 Synthetic Routes Start Starting Materials: Thiomorpholine + 1-Halo-4-nitrobenzene SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Base (e.g., K2CO3, TEA) Solvent (e.g., ACN, DMSO) Heat BH Buchwald-Hartwig Amination Start->BH Pd Catalyst Ligand (e.g., phosphine) Base (e.g., NaOtBu) Product This compound SNAr->Product BH->Product

Caption: Primary synthetic routes to this compound.

Q2: Which aryl halide (F, Cl) is better for the SNAr reaction during scale-up?

A2: For SNAr reactions, the reactivity order of the leaving group is F > Cl > Br > I. Therefore, 1-fluoro-4-nitrobenzene is significantly more reactive than its chloro-analogue, allowing for milder reaction conditions (lower temperatures, shorter reaction times).[1][6][7] While 1-chloro-4-nitrobenzene is often cheaper, its lower reactivity necessitates more forcing conditions (e.g., higher temperatures, stronger bases), which can lead to more byproduct formation and a challenging safety profile on a larger scale.[1] For process robustness and safety, 1-fluoro-4-nitrobenzene is generally the superior choice.

Q3: How should the reaction be monitored for completion?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for at-a-glance monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the limiting starting material (usually the aryl halide) indicates the reaction is nearing completion. For more quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for precise measurement of starting materials, product, and any impurities.[8]

Q4: What are the standard work-up and purification procedures?

A4: After cooling, the reaction mixture is typically quenched with water to dissolve inorganic salts. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[1] The crude product is a yellow solid. Purification is most commonly achieved by recrystallization from a suitable solvent, such as ethanol, to yield plate-shaped dark-yellow crystals.[1]

Baseline Experimental Protocol: SNAr Method

This protocol is a reference for laboratory-scale synthesis and a starting point for scale-up considerations.

Materials:

  • 1-fluoro-4-nitrobenzene

  • Thiomorpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

ReagentMolar Eq.PurityNotes
1-fluoro-4-nitrobenzene1.0>99%Limiting reagent.
Thiomorpholine1.1 - 1.2>98%Slight excess to ensure full conversion.
Potassium Carbonate1.5 - 2.0>99%Acts as the base to neutralize the formed HF.
Acetonitrile5 - 10 mL/gAnhydrousSolvent. Volume can be adjusted for slurry concentration.

Procedure:

  • Charging: To a clean, dry, inerted reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge acetonitrile, potassium carbonate, and thiomorpholine.

  • Heating: Begin stirring and heat the mixture to 60-70°C.

  • Addition: Slowly add 1-fluoro-4-nitrobenzene to the mixture over 30-60 minutes. A mild exotherm may be observed. Maintain the internal temperature below 85°C.

  • Reaction: Heat the reaction mixture to 80-85°C and maintain for 4-12 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 1-fluoro-4-nitrobenzene is consumed.

  • Cool-down: Once complete, cool the reaction mixture to room temperature.

  • Work-up: Add water to the reaction slurry and stir. Extract the aqueous phase with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.

Troubleshooting and Scale-Up Guide

Scaling up a synthesis introduces challenges related to heat transfer, mass transfer, and safety. This section addresses common issues in a question-and-answer format.

Q: My reaction is stalled or incomplete, even after extended heating. What should I investigate?

A: An incomplete reaction is a common scale-up challenge. The root cause often lies in insufficient activation energy or poor mixing.

  • Cause 1: Insufficient Temperature: The internal temperature of a large reactor may not be uniform. Ensure your temperature probe is correctly placed and that the heating mantle or jacket is providing adequate energy. The reaction is typically run at 85°C.[1]

  • Cause 2: Poor Mixing: On scale, solid reagents like potassium carbonate can settle, reducing the effective surface area for reaction. Ensure the mechanical stirrer provides good agitation to maintain a homogenous slurry.

  • Cause 3: Reagent Quality: Verify the purity of your starting materials. Thiomorpholine can oxidize over time, and the base (K₂CO₃) must be anhydrous.

  • Cause 4: Inefficient Base: While potassium carbonate is standard, if issues persist, a stronger base like cesium carbonate or an organic base such as triethylamine (TEA) could be trialed, though this will change the cost and waste profile.[1][8]

Q: I'm observing significant byproduct formation. How can I improve selectivity?

A: Byproduct formation often points to excessive temperatures or incorrect stoichiometry.

  • Cause 1: Hot Spots: Poor mixing in large reactors can lead to localized "hot spots" where the temperature exceeds the desired setpoint, causing degradation of starting materials or the product. Improve agitation and consider a more controlled, slower addition of the aryl halide to manage the exotherm.

  • Cause 2: Di-arylation: While less common with a slight excess of the amine, using a large excess of the aryl halide could potentially lead to side reactions. Confirm your stoichiometry is correct.

  • Cause 3: Thiomorpholine Oxidation: The sulfur atom in thiomorpholine can be oxidized. While this reaction is generally robust, running the process under an inert atmosphere (Nitrogen or Argon) is good practice during scale-up to minimize oxidative impurities.

Q: Product isolation is difficult; it's "oiling out" instead of crystallizing. What can I do?

A: This is a classic purification challenge, often caused by residual impurities or the wrong choice of crystallization solvent.

  • Solution 1: Improve Purity of Crude Product: Before crystallization, ensure the crude product is as clean as possible. Perform aqueous washes to remove any remaining base or salts. A charcoal treatment of the dissolved crude product can sometimes remove colored impurities that inhibit crystallization.

  • Solution 2: Solvent Screening: Ethanol is a common choice, but a systematic solvent screen is recommended. Try other alcohols (isopropanol, methanol) or solvent/anti-solvent systems (e.g., ethyl acetate/heptane, toluene/heptane).

  • Solution 3: Seeding: If you have a small amount of pure, crystalline material, use it to "seed" the supersaturated solution. This provides a template for crystal growth.

  • Solution 4: Controlled Cooling: Do not crash-cool the crystallization mixture. A slow, controlled cooling rate promotes the formation of larger, purer crystals.

Problem Problem: Low or Incomplete Conversion Cause1 Possible Cause: Insufficient Temperature Problem->Cause1 Cause2 Possible Cause: Poor Mixing / Mass Transfer Problem->Cause2 Cause3 Possible Cause: Reagent Inactivity Problem->Cause3 Solution1 Action: Verify internal reactor temp. Ensure uniform heating. Cause1->Solution1 Solution2 Action: Increase stirrer speed. Confirm solids are suspended. Cause2->Solution2 Solution3 Action: Check purity of starting materials. Use anhydrous base. Cause3->Solution3

Caption: Troubleshooting workflow for low reaction conversion.

Safety First: Handling & Disposal

Scaling up chemical synthesis magnifies the inherent risks of the reagents involved. A thorough safety review is mandatory.

  • 1-Halo-4-nitrobenzenes: These are toxic and suspected carcinogens. Avoid inhalation, ingestion, and skin contact.[9][10][11] They are also environmental hazards and should not be released into drains.[10][11]

  • Thiomorpholine: Thiomorpholine is corrosive and flammable. It should be handled in a well-ventilated fume hood away from ignition sources.

  • Solvents (Acetonitrile): Acetonitrile is flammable and toxic. Handle with appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. For large-scale operations, a face shield and respiratory protection may be required.

  • Waste Disposal: All reaction waste, including aqueous washes and solvent waste, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations. Do not mix incompatible waste streams.[9][11]

References

  • Žukerman, V., Sýkora, D., et al. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1795. [Link]

  • Liu, C., et al. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone. CN112939893A.
  • Žukerman, V., Sýkora, D., et al. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, L-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1132. [Link]

  • Wang, L-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Nitrobenzene. [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 26(25), 6341–6345. [Link]

  • Kappe, C. O., et al. (2012). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. ResearchGate. [Link]

  • Yamada, K., et al. (2019). Plausible mechanism and effect of microwave irradiation. ResearchGate. [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: 4-Nitrophenol. [Link]

  • Kappe, C. O., et al. (2012). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene (15) with pyrrolidine (16) under continuous flow conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • Santana, H. S., et al. (2020). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. ResearchGate. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: ≥98,5 %, for synthesis. [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. [Link]

Sources

Troubleshooting 1H and 13C NMR spectroscopy for 4-(4-Nitrophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of 4-(4-Nitrophenyl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting high-quality 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for this important synthetic precursor. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in fundamental principles and field-proven methodologies.

Section 1: Understanding the Spectrum - FAQs and Expected Values

This section provides a baseline understanding of the expected NMR data for this compound, synthesized via the nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine.

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound in Chloroform-d (CDCl3)?

A1: The chemical structure of this compound dictates a specific spectral signature. The powerful electron-withdrawing nature of the para-nitro group significantly influences the electron density of the aromatic ring, leading to a downfield shift of the aromatic protons. The thiomorpholine ring, adopting a chair conformation, exhibits two sets of methylene protons.

Below is a table summarizing the expected chemical shifts based on reported data.

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Aromatic CH (ortho to NO₂)~ 8.08 (d, ~9 Hz)~ 126.2Deshielded by the nitro group's anisotropic and inductive effects. Appears as a doublet due to coupling with the adjacent meta protons.
Aromatic CH (meta to NO₂)~ 6.75 (d, ~9 Hz)~ 112.8Shielded relative to the ortho protons. Appears as a doublet due to coupling with the ortho protons.
Thiomorpholine CH₂ (adjacent to N)~ 3.82 (t, ~5 Hz)~ 50.3Protons on carbons directly attached to the nitrogen are deshielded. Appears as a triplet due to coupling with the adjacent CH₂ group.
Thiomorpholine CH₂ (adjacent to S)~ 2.68 (t, ~5 Hz)~ 25.8Protons on carbons adjacent to the less electronegative sulfur are more shielded. Appears as a triplet due to coupling with the adjacent CH₂ group.
Aromatic C (ipso to NO₂)N/A~ 138.1Quaternary carbon, often showing a weaker signal.
Aromatic C (ipso to Thiomorpholine)N/A~ 153.5Quaternary carbon, deshielded by the nitrogen and the aromatic system.

Note: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm; δC = 77.16 ppm). The multiplicity is abbreviated as 'd' for doublet and 't' for triplet.

Section 2: Troubleshooting Guide - From Sample Preparation to Data Interpretation

This section addresses specific issues you may encounter during your NMR experiments with this compound.

Sample Preparation

Q2: My compound has poor solubility in CDCl₃, leading to broad peaks. What should I do?

A2: Poor solubility is a common cause of line broadening due to the formation of micro-aggregates or a non-homogeneous solution.

  • Immediate Action: Try preparing a more dilute sample. If the signal-to-noise ratio is a concern, a longer acquisition time may be necessary.

  • Alternative Solvents: If dilution is insufficient, consider alternative deuterated solvents. For this compound, which has moderate polarity, the following solvents can be effective:

    • Acetone-d₆: A more polar aprotic solvent that can improve solubility.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent solvent for a wide range of organic compounds. However, be aware of its high boiling point, which can make sample recovery challenging. Its residual water peak can also be prominent.

    • Methanol-d₄: A polar protic solvent. Note that if any exchangeable protons were present, they would exchange with the deuterium from the solvent.

Q3: I see unexpected peaks in my ¹H NMR spectrum. What are the likely impurities?

A3: The synthesis of this compound typically involves the reaction of 4-fluoronitrobenzene with thiomorpholine in the presence of a base like triethylamine (TEA) and a solvent such as acetonitrile, followed by an ethyl acetate extraction. Potential impurities include:

  • Residual Solvents:

    • Ethyl Acetate: Often trapped in the solid product. Characterized by a quartet at ~4.1 ppm, a singlet at ~2.0 ppm, and a triplet at ~1.2 ppm.

    • Acetonitrile: A singlet at ~2.0 ppm.

  • Reagents:

    • Triethylamine (TEA): A quartet at ~2.5 ppm and a triplet at ~1.0 ppm.

  • Starting Materials:

    • Thiomorpholine: Broad singlet for the NH proton and multiplets for the CH₂ groups.

    • 4-Fluoronitrobenzene: Complex aromatic signals.

Protocol for Removing Residual Ethyl Acetate:

  • Dissolve the sample in a minimal amount of dichloromethane (DCM).

  • Remove the DCM under reduced pressure (rotoevaporation).

  • Repeat this process 2-3 times. DCM can form an azeotrope with ethyl acetate, aiding its removal.

Data Acquisition and Processing

Q4: The resolution in my aromatic region is poor, and I can't clearly distinguish the doublets.

A4: Poor resolution in the aromatic region can be due to several factors. Here is a systematic approach to troubleshoot this issue:

start Poor Aromatic Resolution shim Re-shim the Magnet start->shim conc Check Sample Concentration shim->conc acq_time Increase Acquisition Time (AQ) conc->acq_time lb Apply Gentle Line Broadening (LB) acq_time->lb solvent Change NMR Solvent lb->solvent

Caption: Troubleshooting workflow for poor NMR resolution.

  • Shimming: The most common cause of poor resolution is an inhomogeneous magnetic field. Always perform a careful shimming procedure before acquisition.

  • Sample Concentration: Overly concentrated samples can lead to viscosity-related line broadening. Prepare a sample with a concentration of 5-10 mg in 0.6-0.7 mL of solvent.

  • Acquisition Time (AQ): A longer acquisition time allows for the collection of the full free induction decay (FID), resulting in sharper lines. Aim for an AQ of at least 2-3 seconds for ¹H NMR.

  • Line Broadening (LB): During data processing, applying a small line broadening factor (e.g., 0.3 Hz) can improve the signal-to-noise ratio of broad peaks, but excessive broadening will degrade resolution.

Q5: The signals for my quaternary carbons in the ¹³C NMR spectrum are very weak or not visible. How can I improve this?

A5: Quaternary carbons lack attached protons and therefore do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signals of protonated carbons. Their relaxation times (T₁) are also typically longer.

  • Increase the Number of Scans (NS): This is the most direct way to improve the signal-to-noise ratio.

  • Adjust the Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) allows the quaternary carbons to fully relax between pulses, leading to a stronger signal.

  • Use a Different Pulse Program: Some pulse programs are optimized for observing quaternary carbons. Consult your NMR facility manager for appropriate pulse sequences.

  • Add a Relaxation Agent: A small amount of a paramagnetic compound like chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample to decrease the T₁ relaxation times of all carbons, including quaternaries. Use this with caution as it will cause some line broadening.

Spectral Interpretation

Q6: The multiplets for the thiomorpholine protons are not simple triplets and appear distorted. Why is this?

A6: While a first-order analysis predicts triplets for the thiomorpholine protons, the reality can be more complex due to the conformational dynamics of the six-membered ring. The thiomorpholine ring undergoes a chair-to-chair interconversion. If this process is slow on the NMR timescale (which can be influenced by temperature and solvent), the axial and equatorial protons on each carbon become chemically non-equivalent, leading to more complex splitting patterns (e.g., multiplets instead of clean triplets).

start Distorted Thiomorpholine Multiplets vt_nmr Variable Temperature (VT) NMR start->vt_nmr cosy 2D COSY NMR start->cosy

Caption: Advanced NMR for resolving complex multiplets.

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can increase the rate of chair-to-chair interconversion, causing the signals to coalesce and simplify into the expected triplets.

  • 2D COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You will be able to definitively identify which thiomorpholine protons are coupled to each other, aiding in the correct assignment of the multiplets.

Q7: I am expecting to see coupling between the aromatic protons and the methylene protons of the thiomorpholine ring. Is this possible?

A7: Long-range coupling over four or more bonds is generally weak and often not resolved in standard 1D NMR spectra. While there is a potential for ⁴J coupling between the aromatic protons meta to the thiomorpholine and the adjacent methylene protons, it is likely to be very small (< 1 Hz) and may only manifest as a slight broadening of the peaks. Specialized 1D techniques or 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) would be needed to observe such long-range correlations.

Section 3: Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the compound is fully dissolved. A brief sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette as a filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Optimized ¹³C NMR Acquisition for Weak Signals
  • Pulse Program: Select a pulse program with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Acquisition Parameters:

    • Number of Scans (NS): Start with 1024 scans and increase as needed.

    • Relaxation Delay (d1): Set to 5.0 seconds.

    • Acquisition Time (AQ): Set to 1.5 - 2.0 seconds.

  • Processing:

    • Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.

References

  • Palme, P. R., & Goddard, R. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Reich, H. J. (n.d.). 8.1 1H NMR Spectroscopy. In Organic Chemistry (pp. 8-1-8-29). [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. Low Resolution Proton NMR Spectra. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Georgia. Optimized Default 13C Parameters. [Link]

  • Chemistry LibreTexts. Broad-Band Decoupling. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • JoVE. ¹H NMR: Long-Range Coupling. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 13C-NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Obtaining and Interpreting NMR Spectra. [Link]

  • University of Calgary. Coupling constants for 1H and 13C NMR. [Link]

  • University of Ottawa. How to make an NMR sample. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

Validation & Comparative

A Comparative Guide to Antidiabetic Drugs Synthesized from Thiomorpholine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel antidiabetic therapeutics, the thiomorpholine scaffold has emerged as a privileged structure, particularly in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors. This guide provides an in-depth comparative analysis of antidiabetic drug candidates synthesized from thiomorpholine precursors, grounded in experimental data and field-proven insights. We will delve into their synthesis, mechanism of action, and performance, offering a comprehensive resource to inform future research and development.

The Significance of the Thiomorpholine Scaffold

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, offers a unique combination of properties that make it an attractive scaffold in medicinal chemistry. Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. Furthermore, the sulfur atom can participate in various non-covalent interactions, potentially enhancing binding affinity and selectivity. In the context of antidiabetic drugs, the thiomorpholine moiety has been successfully incorporated into molecules that exhibit potent and selective inhibition of DPP-IV, a key enzyme in glucose homeostasis.[1][2]

Comparative Analysis of Thiomorpholine-Based DPP-IV Inhibitors

Our comparative analysis focuses on a series of thiomorpholine-bearing compounds that have demonstrated significant potential as DPP-IV inhibitors. We will refer to a key series of compounds, designated as Series 1 , to illustrate the structure-activity relationships and performance metrics.

Synthesis of Thiomorpholine-Based DPP-IV Inhibitors

The synthesis of these compounds typically involves a multi-step process starting from readily available precursors. A representative synthetic route for Series 1, which are potent DPP-IV inhibitors, is outlined below.[2] The rationale behind this synthetic strategy is to efficiently introduce the thiomorpholine core and systematically vary the substituents to explore the structure-activity relationship.

Experimental Workflow: Synthesis of Series 1 Thiomorpholine Derivatives

cluster_synthesis Synthesis of Thiomorpholine-Based DPP-IV Inhibitors AminoAcid L-Amino Acid (Starting Material) BocProtection Boc Protection AminoAcid->BocProtection (Boc)2O, NaOH Coupling Coupling with Thiomorpholine BocProtection->Coupling EDC, HOBt Deprotection Boc Deprotection Coupling->Deprotection HCl/EtOAc TargetCompound Target Thiomorpholine DPP-IV Inhibitor Deprotection->TargetCompound

Caption: Synthetic workflow for thiomorpholine-based DPP-IV inhibitors.

Step-by-Step Synthesis Protocol (Generalized for Series 1):

  • Boc Protection: The starting L-amino acid is protected with a di-tert-butyl dicarbonate ((Boc)2O) group in the presence of a base like sodium hydroxide (NaOH) to yield the N-Boc-protected amino acid. This step is crucial to prevent unwanted side reactions at the amino group during the subsequent coupling step.

  • Amide Coupling: The N-Boc-protected amino acid is then coupled with thiomorpholine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt). This forms the amide bond between the amino acid and the thiomorpholine ring.

  • Boc Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, typically hydrochloric acid (HCl) in ethyl acetate (EtOAc), to yield the desired thiomorpholine-containing DPP-IV inhibitor as a hydrochloride salt.

This robust synthetic scheme allows for the generation of a library of compounds by varying the initial L-amino acid, enabling a thorough exploration of the structure-activity relationship.

Mechanism of Action: DPP-IV Inhibition

DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a vital role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, thiomorpholine-based drugs prevent the degradation of GLP-1 and GIP, thereby prolonging their biological activity and leading to improved glycemic control.

Signaling Pathway of DPP-IV Inhibition

cluster_pathway Mechanism of Action of Thiomorpholine-Based DPP-IV Inhibitors Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-IV Enzyme Incretins->DPP4 Degradation Pancreas Pancreatic Islets Incretins->Pancreas Stimulation InactiveIncretins Inactive Incretins DPP4->InactiveIncretins Thiomorpholine Thiomorpholine DPP-IV Inhibitor Thiomorpholine->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Suppression of hepatic glucose production

Caption: Signaling pathway of DPP-IV inhibition by thiomorpholine drugs.

Performance Data and Comparative Analysis

The efficacy of the synthesized thiomorpholine derivatives was evaluated through in vitro DPP-IV inhibition assays and in vivo studies in animal models of diabetes.

In Vitro DPP-IV Inhibitory Activity (Series 1)

The in vitro inhibitory activity of three representative compounds from Series 1 against DPP-IV is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundSubstituent at α-positionDPP-IV IC50 (µmol/L)
16a Smallest group6.93
16b Medium group6.29
16c Largest group3.40

Data sourced from a review on morpholine and thiomorpholine scaffolds.[2]

Analysis of In Vitro Data: The data clearly indicates a structure-activity relationship where the size of the substituent at the α-position of the carbonyl group influences the inhibitory potency. Compound 16c , possessing the largest substituent, exhibited the most potent DPP-IV inhibition with the lowest IC50 value.[2] This suggests that a larger, bulkier group in this position may lead to more favorable interactions within the active site of the DPP-IV enzyme.

In Vivo Efficacy in a Diabetic Rat Model (Compound 16c)

Compound 16c , being the most potent in vitro, was further evaluated for its in vivo hypoglycemic activity in a diabetic rat model.

CompoundDose (mg/kg)Reduction in Plasma Glucose AUC (%)
16c 5015.0
16c 15021.6

Data sourced from a review on morpholine and thiomorpholine scaffolds.[2]

Analysis of In Vivo Data: The in vivo results corroborate the in vitro findings, demonstrating a dose-dependent reduction in plasma glucose levels.[2] A significant decrease in the area under the curve (AUC) for plasma glucose was observed, indicating improved glucose tolerance. This provides strong evidence for the potential of compound 16c as an orally active antidiabetic agent.

A Note on Thiomorpholine Derivatives with Pleiotropic Effects

Interestingly, other classes of thiomorpholine derivatives have been synthesized and shown to possess beneficial metabolic effects beyond glucose lowering. For instance, a series of thiomorpholine derivatives incorporating an antioxidant moiety demonstrated potent hypolipidemic activity in a hyperlipidemic rat model.[3]

ParameterReduction (%)
Plasma Triglycerides80
Total Cholesterol78
LDL Cholesterol76

Data from a study on thiomorpholine derivatives with hypolipidemic and antioxidant activity.[3]

These findings highlight the versatility of the thiomorpholine scaffold. While these compounds were not explicitly evaluated for their DPP-IV inhibitory activity in the cited study, their significant impact on lipid metabolism suggests a potential for developing multi-target therapeutics for metabolic syndrome, a condition often co-occurring with type 2 diabetes. The plausible mechanism for this hypolipidemic effect is suggested to be the inhibition of the enzyme squalene synthase.[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

DPP-IV Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the synthesized thiomorpholine derivatives against DPP-IV.

Principle: This is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate by DPP-IV. The increase in fluorescence is proportional to the enzyme activity, and the reduction in fluorescence in the presence of an inhibitor indicates its potency.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (thiomorpholine derivatives)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a solution of the DPP-IV enzyme in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include a control group with the enzyme and buffer but no inhibitor.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes).

  • Initiate the reaction by adding the DPP-IV substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Monitor the fluorescence kinetically over a period of time (e.g., 30 minutes) at 37°C.

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Oral Glucose Tolerance Test (OGTT) in a Rat Model

Objective: To evaluate the in vivo effect of the synthesized thiomorpholine derivatives on glucose tolerance in a diabetic or normal animal model.

Principle: This test measures the body's ability to clear a glucose load from the bloodstream. An improved glucose tolerance in treated animals compared to a control group indicates a potential antidiabetic effect.

Animals:

  • Male Wistar rats or a suitable diabetic rat model (e.g., streptozotocin-induced diabetic rats).

Materials:

  • Test compound (thiomorpholine derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Record the initial fasting blood glucose level (time 0) from a tail vein blood sample.

  • Administer the test compound or vehicle orally via gavage.

  • After a specific time (e.g., 30 or 60 minutes), administer the glucose solution orally.

  • Collect blood samples at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes).

  • Measure the blood glucose levels at each time point.

  • Plot the blood glucose concentration against time and calculate the area under the curve (AUC) for each group.

  • Compare the AUC of the treated groups with the control group to determine the effect of the compound on glucose tolerance.

Conclusion and Future Directions

This comparative guide has highlighted the significant potential of thiomorpholine-based compounds as antidiabetic agents, primarily through the mechanism of DPP-IV inhibition. The presented data demonstrates a clear structure-activity relationship, with specific structural modifications leading to potent in vitro and in vivo activity. The versatility of the thiomorpholine scaffold is further underscored by the discovery of derivatives with potent hypolipidemic effects, opening avenues for the development of multi-target therapies for metabolic disorders.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications of the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic properties.

  • Elucidation of Binding Modes: X-ray crystallography studies to understand the precise interactions between the thiomorpholine inhibitors and the DPP-IV active site, which can guide rational drug design.

  • Long-term Efficacy and Safety Studies: Comprehensive in vivo studies in relevant animal models to assess the long-term effects on glycemic control, beta-cell function, and overall safety.

  • Exploration of Pleiotropic Effects: Investigating the potential of thiomorpholine-based DPP-IV inhibitors to exert beneficial effects on other metabolic parameters, such as lipid profiles and cardiovascular health.

By building upon the insights and methodologies outlined in this guide, the scientific community can continue to advance the development of novel and effective thiomorpholine-based therapies for the management of type 2 diabetes and related metabolic diseases.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-270.
  • Tooulia, E. M., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 712-721.

Sources

The Sulfur Enigma: A Comparative Guide to Thiomorpholine's Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery, the morpholine ring is a familiar and trusted ally. Its advantageous physicochemical properties and synthetic accessibility have cemented its place as a privileged scaffold in medicinal chemistry.[1] However, the subtle yet profound act of replacing its oxygen atom with sulfur, yielding thiomorpholine, opens a new chapter in molecular design, one fraught with both opportunities and challenges.[2] This guide provides an in-depth, data-driven comparison of how this bioisosteric substitution influences a compound's journey from a chemical entity to a potential therapeutic agent. We will dissect the causal relationships between the sulfur atom's fundamental properties and its ultimate effect on biological activity, supported by experimental evidence and actionable protocols.

Part 1: The Ripple Effect of a Single Atom Substitution: Physicochemical Properties

The bioisosteric replacement of oxygen with sulfur is not a trivial exchange. The differing physicochemical characteristics of these atoms initiate a cascade of changes that fundamentally alter the molecule's behavior.

Lipophilicity: A Double-Edged Sword

The most immediate consequence of introducing sulfur is an increase in lipophilicity. Sulfur is less electronegative and more polarizable than oxygen, contributing to a less polar C-S-C bond compared to the C-O-C bond in morpholine. This seemingly minor change has significant implications for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets of a target protein, it can also lead to decreased aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolic enzymes.

Table 1: Physicochemical Property Comparison

PropertyMorpholineThiomorpholineRationale for Difference
LogP -0.860.29The lower electronegativity of sulfur compared to oxygen reduces the polarity of the C-S bond, increasing overall lipophilicity.
pKa (of conjugate acid) 8.367.78The larger size and greater polarizability of sulfur make the lone pair of electrons on the nitrogen less available for protonation compared to morpholine.
C-X-C Bond Angle ~111°~100°The longer C-S bonds (approx. 1.82 Å) compared to C-O bonds (approx. 1.43 Å) and different hybridization lead to a more acute bond angle in thiomorpholine.
Hydrogen Bond Acceptor Strength StrongWeakThe oxygen in morpholine is a strong hydrogen bond acceptor, while the sulfur in thiomorpholine is a significantly weaker one.
Basicity and Conformation: Subtle Shifts with Major Consequences

The pKa of the nitrogen atom in thiomorpholine is typically lower than in its morpholine counterpart, making it less basic. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with ionic residues in a protein's active site.

The conformational landscape is also altered. The longer C-S bonds and different bond angles in thiomorpholine can lead to a slightly different chair conformation compared to morpholine. While often a subtle change, this can be critical for achieving the optimal geometry for receptor binding.

Part 2: The Metabolic Fate of Thiomorpholine: A Tale of Oxidation

One of the most significant distinctions between morpholine and thiomorpholine lies in their metabolic stability. The sulfur atom in thiomorpholine is a "soft spot" for oxidation, readily metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs), to form the corresponding thiomorpholine S-oxide and thiomorpholine S,S-dioxide (sulfone).[3][4]

This metabolic vulnerability can be either a liability, leading to rapid clearance and low bioavailability, or a strategic advantage in prodrug design, where the oxidized metabolites may be the active species or have an improved safety profile.

The Metabolic Pathway

The oxidation of the thiomorpholine ring is a stepwise process, with the sulfoxide being the initial metabolite, which can then be further oxidized to the sulfone.

Thiomorpholine Thiomorpholine Sulfoxide Thiomorpholine S-oxide Thiomorpholine->Sulfoxide CYPs, FMOs (S-oxidation) Sulfone Thiomorpholine S,S-dioxide Sulfoxide->Sulfone CYPs, FMOs (S-oxidation)

Figure 1: Metabolic oxidation pathway of thiomorpholine.
Biological Activity of Metabolites: A Case-by-Case Analysis

The biological activity of the sulfoxide and sulfone metabolites is not always predictable and must be determined empirically. In some instances, oxidation can lead to a loss of activity, while in others, it can result in equipotent or even more potent compounds.

A notable example is the modification of the antibiotic linezolid. When the morpholine ring was replaced with thiomorpholine S-oxide and S,S-dioxide, some of the resulting analogs displayed comparable or even slightly superior oral efficacy against certain bacterial strains.[2] This highlights that metabolic oxidation does not inherently equate to inactivation and can be a viable strategy for lead optimization.

Table 2: Comparative Biological Activity of Morpholine vs. Thiomorpholine and its Metabolites

Parent CompoundTarget/ActivityMorpholine Analog (MIC/IC50/Ki)Thiomorpholine Analog (MIC/IC50/Ki)Thiomorpholine S-oxide Analog (MIC/IC50/Ki)Thiomorpholine S,S-dioxide Analog (MIC/IC50/Ki)Reference
2-(thiophen-2-yl)dihydroquinolineM. tuberculosis6.25 µg/mL25 µg/mLNot ReportedNot Reported[5]
LinezolidGram-positive bacteria(Parent Drug)Not ReportedComparable to LinezolidComparable to Linezolid[2]

Part 3: The Impact on Receptor Binding: A Molecular Dance

The ultimate test of a drug candidate is its ability to bind to its biological target with high affinity and specificity. The substitution of oxygen with sulfur can profoundly influence these interactions through a combination of steric and electronic effects.

Hydrogen Bonding and Other Non-Covalent Interactions

The oxygen atom of a morpholine ring is a potent hydrogen bond acceptor, often forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor's binding pocket. The sulfur atom in thiomorpholine is a much weaker hydrogen bond acceptor. Consequently, if a hydrogen bond to this heteroatom is critical for binding, the thiomorpholine analog will likely exhibit significantly lower affinity.

However, the larger, more polarizable, and "softer" sulfur atom can engage in other types of non-covalent interactions, such as van der Waals forces and interactions with soft metal ions, which may compensate for the loss of a strong hydrogen bond. The altered C-S-C bond angle can also reposition the rest of the molecule within the binding site, potentially leading to new, favorable interactions or the loss of existing ones.

Case Study: Antimycobacterial Activity

In a study of 2-(thiophen-2-yl)dihydroquinoline derivatives as potential antitubercular agents, the morpholine-containing analog exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis.[5] In stark contrast, the corresponding thiomorpholine analog was four times less potent, with an MIC of 25 µg/mL.[5][6] This suggests that for this particular scaffold and target, the interaction facilitated by the oxygen atom of the morpholine ring is crucial for its antimycobacterial activity.

Part 4: Experimental Protocols for Comparative Evaluation

To rigorously assess the impact of the morpholine-to-thiomorpholine substitution, a series of standardized in vitro assays are essential. The following protocols provide a framework for generating the comparative data necessary for informed decision-making in a drug discovery program.

Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes, providing an in vitro measure of its intrinsic clearance.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (both morpholine and thiomorpholine analogs) in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes (human, rat, or other species of interest) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add buffer and the test compound to achieve the desired final concentration.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Compound Stock Add_Reagents Add Buffer & Compound Prep_Compound->Add_Reagents Prep_Microsomes Thaw Microsomes Prep_Microsomes->Add_Reagents Prep_NADPH Prepare NADPH System Prep_Quench Prepare Quench Solution Quench Quench Reaction Prep_Quench->Quench Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Initiate Initiate with NADPH Pre_Incubate->Initiate Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Time_Points Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Analyze by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ & CLint LCMS->Data_Analysis

Figure 2: Workflow for a typical microsomal stability assay.
Receptor Binding Assay (Competitive)

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a membrane fraction containing the receptor of interest.

    • Prepare a stock solution of the radiolabeled ligand.

    • Prepare serial dilutions of the test compounds (morpholine and thiomorpholine analogs).

    • Prepare a solution of a known non-specific binding agent.

  • Incubation:

    • In a 96-well plate, combine the receptor preparation, radiolabeled ligand, and either buffer (for total binding), the non-specific agent (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be retained on the filter, while the free ligand will pass through.

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat and add a scintillation cocktail to each filter spot.

    • Count the radioactivity in each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Prep_Receptor Prepare Receptor Membranes Combine Combine Reagents in Plate (Total, Non-specific, Competitive) Prep_Receptor->Combine Prep_Radioligand Prepare Radioligand Prep_Radioligand->Combine Prep_Compound Prepare Compound Dilutions Prep_Compound->Combine Incubate Incubate to Equilibrium Combine->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Specific Binding vs. [Compound] Count->Plot Calculate Determine IC50 & Ki Plot->Calculate

Figure 3: Workflow for a competitive receptor binding assay.

Conclusion

The substitution of morpholine with thiomorpholine is a powerful, yet nuanced, strategy in medicinal chemistry. The introduction of the sulfur atom invariably increases lipophilicity and introduces a site for metabolic oxidation, which can dramatically alter a compound's pharmacokinetic profile. The impact on biological activity is highly context-dependent, hinging on the specific interactions within the target's binding site. A decrease in potency, as seen in the antimycobacterial example, may occur if a crucial hydrogen bond is lost, while the activity of oxidized metabolites can sometimes be retained or even enhanced.

Ultimately, there is no universal rule predicting the outcome of this bioisosteric swap. A thorough, empirical evaluation of physicochemical properties, metabolic stability, and receptor binding affinity for both the morpholine and thiomorpholine analogs, as well as the latter's primary metabolites, is paramount. By employing the systematic approaches and experimental protocols outlined in this guide, researchers can effectively navigate the complexities of the sulfur enigma and unlock the full potential of thiomorpholine as a valuable scaffold in the design of novel therapeutics.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Nadar, S. A., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 344-353. [Link]

  • Nadar, S. A., et al. (2021). Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. [Link]

  • Wikipedia. (n.d.). Thiomorpholine. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Developing a Quantitative structure–activity relationship (QSAR) model to understand the anticancer activity of Indoline, Morpholine and Phenolic derivatives against breast cancer cell lines. [Link]

  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 7(1-4), 147-154. [Link]

  • Liu, B., et al. (2020). Tuning T cell receptor sensitivity through catch bond engineering. bioRxiv. [Link]

  • ResearchGate. (n.d.). First steps of thiomorpholine biodegradative pathway in M. aurum MO1. [Link]

  • Opte-ADMET. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • MIT Department of Chemistry. (2022, July 6). How a shape-shifting receptor influences cell growth. [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]

  • Kucuk, M., & Kucuk, M. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Biologically Active Products from Nature, 4(3), 167-176. [Link]

  • Nebert, D. W., & Wikvall, K. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International Journal of Molecular Sciences, 22(16), 8593. [Link]

  • YouTube. (2025, May 10). Drug-Receptor Interaction Pharmacodynamics | Binding Forces. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(23), 8206. [Link]

  • Manganelli, S., et al. (2024). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. Journal of Cheminformatics, 16(1), 1-20. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141. [Link]

  • Chemical Methodologies. (2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-(4-Nitrophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(4-Nitrophenyl)thiomorpholine. As a key precursor in medicinal chemistry, understanding its properties and handling requirements is paramount to ensuring a safe and efficient laboratory environment.[1][2] This document moves beyond generic safety data sheets to offer practical, field-proven insights into personal protective equipment (PPE), operational protocols, and disposal plans.

Understanding the Risks: A Profile of this compound

This compound is a solid, typically a yellow to orange powder or crystal, utilized in the synthesis of various pharmaceutical compounds.[1] While it is a valuable building block, it is not without hazards. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.

  • Respiratory Irritation: Inhalation of the powder may lead to respiratory tract irritation.

Given these potential hazards, a robust safety plan is not merely a recommendation but a necessity.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. This protocol is designed to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Glove TypeRecommendationRationale
Butyl Rubber Primary Recommendation Butyl rubber gloves are recommended for handling nitro-compounds and offer protection against a wide variety of chemicals.
Nitrile Rubber Acceptable Alternative (with caution) Nitrile gloves provide good general chemical resistance; however, their performance against specific aromatic nitro compounds can vary.[3] It is crucial to use a thicker glove (e.g., >5 mil) and to change them frequently.

Operational Imperatives for Glove Use:

  • Double Gloving: When handling the solid compound, particularly during weighing and transfer, wearing two pairs of gloves is strongly recommended. This practice provides an additional layer of protection against tears and contamination.

  • Regular Changes: Gloves should be changed immediately if contamination is suspected. For prolonged procedures, it is advisable to change gloves at regular intervals (e.g., every 30-60 minutes).

  • Proper Removal: Always remove gloves without touching the outer contaminated surface with bare skin.

To prevent serious eye irritation, the following should be worn:

  • Chemical Splash Goggles: These provide a seal around the eyes, offering protection from dust particles and potential splashes.

  • Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to chemical splash goggles for full facial protection.

  • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement for body protection.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if there is a potential for dust generation, respiratory protection is necessary. A cartridge-style respirator with a minimum of an N95-rated filter is recommended for light exposure to chemical powders.[4] For situations with higher potential exposure, a positive-pressure respirator may be required.[4]

Operational and Disposal Plans: From Benchtop to Waste Stream

A meticulous workflow is essential for minimizing risk and ensuring the integrity of your research.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh Weigh Compound in Fume Hood don_ppe->weigh 2. Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate 3. After Handling dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash cluster_waste Waste Segregation cluster_disposal Disposal Pathway solid_waste Contaminated Solids (Gloves, Wipes) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Unused Compound & Contaminated Solvents liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container incineration Licensed Chemical Incineration solid_container->incineration Follow Institutional Guidelines liquid_container->incineration Follow Institutional Guidelines

Caption: Waste stream management for this compound.

Disposal Protocol:

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed plastic bag and then into a designated solid chemical waste container.

  • Unused Compound and Solutions: Unused this compound and any solutions containing the compound should be collected in a dedicated, labeled liquid chemical waste container.

  • Final Disposal: The ultimate disposal of nitrophenol-containing waste should be through a licensed chemical waste disposal service, which will typically utilize high-temperature incineration. [5]Biological treatment may also be an option for aqueous waste streams containing nitrophenols, though this is less common for concentrated laboratory waste. [5][6][7] By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
  • CP Lab Safety. (n.d.).
  • Hutar, M., et al. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. MDPI.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide.
  • University of Pennsylvania EHRS. (n.d.).
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. PubChem.
  • 3M. (n.d.).
  • S. Yasir, et al. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. PubMed Central.
  • N. Kimura, et al. (n.d.). (PDF) Biodegradation of Nitrophenol Compounds.
  • Dräger. (n.d.). Respirator Filters – how to select the correct filter type.
  • Pittsburgh Spray Equipment. (2018, February 2).
  • OX-ON. (n.d.). Types of filters.
  • Be Atex. (n.d.). Respiratory protective filters: colour code, class, etc..
  • M. A. Ali, et al. (2021).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • M. S. El-Gawad, et al. (n.d.). Study on Treatment of Wastewater Containing Nitrophenol Compounds by Liquid Membrane Process.
  • ChemicalBook. (2025, July 9). 4-(4-NITROPHENYL)MORPHOLIN-3-ONE.
  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Best Gloves. (n.d.). Chemical Resistance Chart.
  • University of California, Berkeley. (2022, August). GLOVE SELECTION CHART.
  • Wang, S., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenyl)thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenyl)thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.